Tiratricol
Description
A metabolite of T3 and T4 thyroid hormones; promoted for hyperlipidemia, localized lipodystrophy, and obesity. This compound has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome.
This compound is a small molecule drug with a maximum clinical trial phase of III.
This compound (also known as TRIAC or triiodothyroacetic acid) is a thyroid hormone analogue. It is indicated in the management of thyroid hormone resistance syndrome and is used, in combination with levothyroxine, to suppress thyroid-stimulating hormone production in patients with thyroid cancer. It has been investigated for use in reducing goiter. It has also shown some effectiveness in reducing the atrophy caused when using corticosteroids. This compound has also been widely marketed, under various trade names, as a weight loss aid. In 1999 and 2000, the United States Food and Drug Administration and Health Canada both issued warnings to the public regarding the use of dietary supplements containing this compound. This compound is not approved for sale in Canada or the United States. It was once an approved drug in Brazil, but its marketing authorization was suspended in 2003, effectively prohibiting its sale. (Wikipedia)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZUVNAGUAEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-04-9 (hydrochloride salt) | |
| Record name | Tiratricol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045232 | |
| Record name | Tiratricol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-24-1 | |
| Record name | Triac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiratricol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiratricol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03604 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiratricol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiratricol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiratricol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIRATRICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Tiratricol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a synthetic analog of the thyroid hormone triiodothyronine (T3). It exerts its biological effects primarily by interacting with nuclear thyroid hormone receptors, leading to the modulation of gene expression. This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its molecular interactions, signaling pathways, and physiological consequences. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a comprehensive resource for the scientific community.
Introduction
This compound is a metabolite of T3 that has garnered significant interest for its therapeutic potential in conditions such as thyroid hormone resistance, MCT8 deficiency (Allan-Herndon-Dudley syndrome), and certain types of thyroid cancer.[1][2][3][4][5] Its unique pharmacokinetic and pharmacodynamic properties, including its differential tissue activity and ability to cross cellular membranes independently of the MCT8 transporter, distinguish it from endogenous thyroid hormones.[2][4][6] This document elucidates the core mechanisms underpinning the action of this compound.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves its function as a thyromimetic compound, binding to and activating thyroid hormone receptors (TRs).[1][3][7]
Binding to Thyroid Hormone Receptors (TRs)
This compound is structurally similar to T3, enabling it to bind with high affinity to the two main isoforms of thyroid hormone receptors: TRα and TRβ.[1][7] These receptors are ligand-activated transcription factors that regulate the expression of target genes.[1] this compound acts as an agonist at both TRα and TRβ.[6][7] Notably, some research suggests that this compound exhibits a higher binding affinity for the TRβ1 isoform compared to T3.[7]
Regulation of Gene Transcription
Upon binding to TRs within the cell nucleus, this compound induces a conformational change in the receptor.[1] This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the thyroid hormone response elements (TREs) located in the promoter regions of target genes.[1][8] This molecular switch leads to the initiation or suppression of gene transcription, ultimately altering protein synthesis and cellular function.[1][8] Genes regulated by this compound are involved in a wide array of physiological processes, including metabolism, development, and cellular differentiation.[1][3]
Signaling Pathway
The signaling pathway of this compound is initiated by its transport into the cell and culminates in the modulation of gene expression. A key feature of this compound is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), a specific transporter for T3 and T4.[2][4][6] This is particularly significant in the context of MCT8 deficiency, where endogenous thyroid hormone transport into crucial tissues like the brain is impaired.[2][4][6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | 51-24-1 | Benchchem [benchchem.com]
- 8. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiratricol in Thyroid Hormone Resistance Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of Tiratricol (also known as Triac or 3,5,3'-triiodothyroacetic acid) and its therapeutic role in managing Thyroid Hormone Resistance Syndrome (RTH). It consolidates current knowledge on its mechanism of action, presents quantitative clinical data, outlines key experimental methodologies, and visualizes complex biological and experimental processes.
Introduction to Thyroid Hormone Resistance Syndrome (RTH)
Thyroid Hormone Resistance (RTH) is a rare genetic disorder characterized by reduced tissue sensitivity to thyroid hormones.[1][2] The most common form, RTH beta (RTHβ), is caused by mutations in the thyroid hormone receptor beta (THRB) gene, typically with an autosomal dominant inheritance pattern.[2] This impairment leads to a distinctive biochemical profile: elevated circulating levels of free thyroxine (T4) and triiodothyronine (T3) without the expected suppression of thyroid-stimulating hormone (TSH).[2][3]
Clinically, RTHβ presents a mixed phenotype. Tissues predominantly expressing TRβ (such as the pituitary and liver) exhibit signs of hypothyroidism, while tissues rich in TRα (like the heart and bone) can show thyrotoxic effects due to the high levels of circulating thyroid hormones.[3][4] This paradoxical state makes treatment challenging, as there is no therapy that can fully restore euthyroidism across all tissues.[5][6] Patients often suffer from goiter, tachycardia, neurocognitive issues, and have an increased risk of cardiovascular morbidity and mortality.[3][7]
This compound: A Therapeutic Thyroid Hormone Analog
This compound is a naturally occurring metabolite of T3.[8][9] As a thyroid hormone analog, it mimics the action of T3 by binding to thyroid hormone receptors (TRs), including both TRα and TRβ isoforms.[10][11][12] It has been used for decades on a compassionate use basis to manage RTHβ and other thyroid disorders.[1][13] A key feature of this compound is its preferential activation of TRβ over TRα and its potent ability to suppress pituitary TSH secretion.[4][14] This central action helps to lower the overproduction of endogenous thyroid hormones from the thyroid gland.
Mechanism of Action in RTHβ
In RTHβ, the mutant TRβ protein interferes with the function of the normal, wild-type receptor, leading to impaired gene regulation. This compound exerts its therapeutic effect through a multi-faceted mechanism.
-
High Affinity for Thyroid Receptors : this compound binds with high affinity to both TRα and TRβ receptors, allowing it to mimic the biological effects of T3.[10][15] This binding activates thyroid hormone-responsive genes, which helps modulate metabolism and cellular activity.[15]
-
Preferential TSH Suppression : this compound is particularly effective at the pituitary level. It is reputed to suppress TSH secretion with potentially minimal metabolic effects in peripheral tissues.[16] This central suppression is crucial as it reduces the stimulation of the thyroid gland, thereby lowering the production and circulating levels of T4 and T3.[3]
-
Activation of Wild-Type Receptors : Recent molecular studies suggest that this compound's primary mechanism in RTHβ patients is not the activation of the mutant receptor, but rather an increased activation of the remaining wild-type TRβ receptors.[3] Even though most TRβ mutants are insensitive to this compound in vitro, the drug's ability to strongly engage the functional wild-type receptors is sufficient to re-establish a more normal negative feedback loop on the pituitary.[3]
Caption: Mechanism of this compound at the pituitary in RTHβ.
Clinical Efficacy and Quantitative Data
Multiple studies and case series have demonstrated the clinical benefits of this compound in patients with RTHβ. Treatment generally leads to improvements in hyperthyroid symptoms, normalization of thyroid hormone levels, and a reduction in metabolic rate.
Table 1: Biochemical Responses to this compound Therapy
| Parameter | Baseline (Mean) | Post-Tiratricol (Mean) | Study Population | Reference |
| Basal TSH | 16.3 mU/L | 1.5 mU/L | Patient 1 (Pituitary Resistance) | [16] |
| Peak TSH (TRH Stim) | 144 mU/L | 12.5 mU/L | Patient 1 (Pituitary Resistance) | [16] |
| Serum T4 | 160 nmol/L | 109 nmol/L | Patient 1 (Pituitary Resistance) | [16] |
| Basal TSH | 2.0 mU/L | 0.5 mU/L | Patient 2 (Generalized Resistance) | [16] |
| Peak TSH (TRH Stim) | 14.2 mU/L | 2.8 mU/L | Patient 2 (Generalized Resistance) | [16] |
| Serum T4 | 270 nmol/L | 192 nmol/L | Patient 2 (Generalized Resistance) | [16] |
| Free T4 (FT4) | 31.2 pmol/L | 18.3 pmol/L | 8 Adult RTHβ Patients | [5][6] |
| Total T3 (TT3) | 2.89 nmol/L | 1.52 nmol/L | 6 Adult RTHβ Patients | [5][6] |
Table 2: Clinical and Metabolic Responses to this compound Therapy
| Parameter | Baseline (Mean) | Post-Tiratricol (Mean) | Study Population | Reference |
| Hyperthyroid Symptoms Score (HSS) | 17 / 40 | 9 / 40 | 8 Adult RTHβ Patients | [5][6] |
| Sleeping Heart Rate (SHR) | 60 bpm | 56 bpm | 8 Adult RTHβ Patients | [5][6] |
| Resting Energy Expenditure (REE) Z-score | +1.375 | +0.66 | 8 Adult RTHβ Patients | [5][6] |
| Resting Energy Expenditure (% change) | - | +12% | Patient 1 (Pituitary Resistance) | [16] |
| Resting Energy Expenditure (% change) | - | +9% | Patient 2 (Generalized Resistance) | [16] |
| Total Cholesterol (% change) | - | -13% | 24 Athyreotic Patients | [17] |
| LDL Cholesterol (% change) | - | -23% | 24 Athyreotic Patients | [17] |
| Sex Hormone-Binding Globulin (% change) | - | +55% | 24 Athyreotic Patients | [17] |
Note: Data from athyreotic patients[17] demonstrates this compound's potent hepatic effects compared to levothyroxine at doses that achieve equivalent TSH suppression.
Methodologies of Key Experiments
The evaluation of this compound relies on a combination of clinical trials and in-vitro molecular assays.
Clinical Trial Protocol
Clinical studies assessing this compound typically follow a structured protocol to ensure patient safety and data integrity. The methodologies often involve dose-titration and monitoring of specific biochemical and clinical endpoints.
Caption: A generalized workflow for a clinical trial of this compound in RTHβ.
Key Methodological Points from Cited Studies:
-
Patient Population : Studies include adult RTHβ patients with confirmed heterozygous mutations in the THRB gene and hyperthyroid symptoms.[5] Patients with a history of treatments that alter the Hypothalamic-Pituitary-Thyroid axis (like antithyroid drugs or thyroid surgery) are often excluded.[5][6]
-
Dosage and Administration : this compound is administered orally.[15] Dosages are patient-specific and typically increased incrementally. One study protocol involved increasing the dose by 0.7 mg/day every two weeks, with a median dose of 2.4 mg per day (range 1.4-3.5 mg).[5][16]
-
Monitoring : Key parameters such as serum T3, T4, free T4, and TSH are monitored regularly (e.g., bimonthly).[16] Clinical assessments include symptom scores (Hyperthyroid Symptoms Score), sleeping heart rate, and metabolic measurements like Resting Energy Expenditure (REE).[5][6]
In-Vitro Molecular Assays
To elucidate the molecular mechanism of this compound, researchers employ various in-vitro techniques.
-
Transcriptional Activity Assays : These experiments are crucial for understanding how this compound affects gene expression.
-
Methodology : The function of mutant TRβ receptors is studied in a pituitary isoform background (TRβ2).[3] Cells are transfected with plasmids containing the mutant receptor and a luciferase reporter gene linked to a Thyroid Hormone Response Element (TRE). Two types of TREs are often used: a positively regulated reporter (like DR+4-TRE) and a negatively regulated reporter that mimics the TSHα gene promoter.[3] The cells are then treated with increasing concentrations of T3 or this compound. The resulting luciferase activity, which is proportional to gene transcription, is measured.
-
Findings : These assays have shown that most RTHβ mutant receptors mediate no transcriptional response to either T3 or this compound, supporting the hypothesis that this compound acts primarily on the wild-type receptor.[3][4]
-
-
Mammalian Two-Hybrid Assays : This technique is used to study the interaction between the TRβ receptor and essential cofactors (co-repressors like NCoR1 and co-activators like SRC1).
-
Methodology : The assay measures the ligand-dependent interaction between the receptor and a cofactor. A positive interaction drives the expression of a reporter gene. By testing these interactions in the presence of T3 or this compound, researchers can determine if the drug can induce the conformational changes needed to release co-repressors and recruit co-activators.
-
Findings : Studies using these assays have helped confirm that many mutant receptors fail to interact correctly with cofactors even in the presence of this compound.[4]
-
Conclusion and Future Directions
This compound is an effective therapy for managing the biochemical abnormalities and clinical symptoms associated with RTHβ.[5][6] Its primary benefit stems from its potent, preferential suppression of pituitary TSH, which in turn lowers the excessive production of endogenous thyroid hormones.[3][16] Molecular evidence indicates this is achieved mainly through the activation of residual wild-type TRβ receptors rather than the mutant ones.
The development of this compound (under the trade name Emcitate®) is ongoing, with a focus on securing regulatory approval for RTHβ and the related disorder, MCT8 deficiency.[7][18] Future research and clinical trials will be essential to:
-
Determine the long-term effects of this compound therapy on cardiovascular outcomes in RTHβ patients.[5][6]
-
Further elucidate the organ-specific effects of this compound to optimize its therapeutic window.
-
Explore its utility in specific RTHβ patient populations, including children with developmental and behavioral abnormalities.[19]
Overall, this compound represents a targeted and valuable therapeutic tool in the challenging clinical landscape of thyroid hormone resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Resistance to Thyroid Hormone Beta: A Focused Review [frontiersin.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Egetis Therapeutics to Explore this compound (Emcitate®) for Resistance to Thyroid Hormone Beta (RTHβ) [trial.medpath.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound | 51-24-1 | Benchchem [benchchem.com]
- 13. First treatment for peripheral thyrotoxicosis in patients with Allan-Herndon-Dudley syndrome | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. egetis.com [egetis.com]
- 19. Response to TRIAC therapy in a child with Resistance to Thyroid Hormone beta and behavioural abnormalities | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
An In-depth Technical Guide to the Endogenous Presence and Function of Triiodothyroacetic Acid (TRIAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous thyroid hormone metabolite, 3,3',5-triiodothyroacetic acid (TRIAC). It details its physiological concentrations, primary functions, underlying signaling pathways, and the experimental methodologies used for its study.
Section 1: Endogenous Presence of Triiodothyroacetic Acid
Triiodothyroacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), is present in human circulation and various tissues. While its concentrations are significantly lower than T3, its potent bioactivity makes it a subject of considerable research interest.
Data Presentation: Quantitative Levels of Endogenous TRIAC
The following tables summarize the reported concentrations of endogenous TRIAC in human serum and its distribution in various tissues in animal models.
| Human Serum TRIAC Concentrations | |
| Concentration Range | Reference |
| 2.6 - 15.2 ng/dL (42–244 pmol/L) | [1] |
| Mean: 2.6 ± 0.2 ng/100 ml | [2] |
| Generally below 4 ng/dL | [1] |
| Tissue Distribution of TRIAC in Animal Models (Rat) | |
| Tissue | Finding |
| Liver | TRIAC is present and induces the expression and activity of deiodinase 1 (D1).[3] |
| Kidney | TRIAC is present and induces the expression and activity of deiodinase 1 (D1).[3] |
| Pituitary | TRIAC potently reduces TSH secretion.[1][3] |
| Cerebrum | TRIAC is not efficiently trafficked into the cerebrum upon systemic administration.[2][4] |
| Heart | TRIAC upregulates thyroid hormone-responsive genes.[2][4] |
Section 2: Physiological Function and Signaling Pathways
TRIAC is recognized for its thyromimetic activity, exerting effects similar to T3 by interacting with thyroid hormone receptors (TRs). Its distinct affinity for TR isoforms and its unique transport and metabolic characteristics result in tissue-specific effects.
Mechanism of Action
The primary mechanism of TRIAC action is through the genomic pathway, which involves binding to nuclear thyroid hormone receptors (TRs), predominantly the beta isoform (TRβ).[5][6] This interaction modulates the transcription of target genes.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of TRIAC.
References
- 1. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiratricol's Interaction with Thyroid Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] As a thyroid hormone analog, this compound has garnered significant interest in the scientific and medical communities for its distinct interactions with thyroid hormone receptors (TRs) and its therapeutic potential in conditions such as thyroid hormone resistance and monocarboxylate transporter 8 (MCT8) deficiency.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between this compound and thyroid hormone receptors, detailing its binding affinity, receptor isoform selectivity, and the subsequent signaling pathways it modulates. The guide also includes a compilation of relevant experimental protocols to facilitate further research in this area.
Core Interaction: Binding to Thyroid Hormone Receptors
This compound exerts its biological effects by binding to thyroid hormone receptors, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes. This compound has been shown to bind with high affinity to both TRα and TRβ isoforms, acting as an agonist and mimicking the effects of the endogenous hormone T3.[3] Upon binding, this compound induces a conformational change in the receptor, which is the critical step for initiating downstream signaling events.[3]
Quantitative Analysis of Receptor Binding and Activation
The interaction of this compound with TRα and TRβ has been quantified through various in vitro assays. The following table summarizes the key quantitative data available, providing a comparative view of this compound's activity at the two receptor isoforms.
| Parameter | TRα | TRβ | Reference |
| EC50 (nM) | 1.81 | 4.13 | [4] |
| Binding Affinity | High | High, with some evidence of higher affinity for TRβ1 than T3 | [3] |
EC50 (Half-maximal effective concentration) values were determined using reporter gene assays.
Signaling Pathways Modulated by this compound
The binding of this compound to thyroid hormone receptors initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression.
Genomic Signaling Pathway
The canonical pathway for thyroid hormone action, which this compound follows, is the genomic signaling pathway. In its unliganded state, the thyroid hormone receptor, typically as a heterodimer with the retinoid X receptor (RXR), is bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. In this state, the receptor complex recruits co-repressor proteins, such as nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), which in turn recruit histone deacetylases (HDACs). This leads to chromatin condensation and repression of gene transcription.[5]
Upon this compound binding, the receptor undergoes a conformational change that results in the dissociation of co-repressors and the recruitment of a complex of co-activator proteins.[5][6] This co-activator complex typically includes proteins with histone acetyltransferase (HAT) activity, such as members of the p160/steroid receptor co-activator (SRC) family (e.g., SRC-1) and p300.[7] The recruitment of these HATs leads to histone acetylation, chromatin decondensation, and the subsequent recruitment of the TRAP/Mediator complex, which facilitates the assembly of the basal transcription machinery and initiation of gene transcription.[7]
Caption: Genomic signaling pathway of this compound.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of this compound for TRα and TRβ.
Objective: To quantify the affinity of this compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs)
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
Unlabeled this compound and T3 (for standard curve)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol)
-
96-well filter plates with GFC filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of unlabeled this compound and unlabeled T3 in assay buffer.
-
In a 96-well plate, combine the recombinant TR-LBD, a fixed concentration of radiolabeled T3, and varying concentrations of either unlabeled this compound or unlabeled T3.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
The data is then analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Thyroid hormone receptor coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coactivator Recruitment is Enhanced by Thyroid Hormone Receptor Trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ordered recruitment of histone acetyltransferases and the TRAP/Mediator complex to thyroid hormone-responsive promoters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tiratricol: A Technical Guide to its Therapeutic Potential in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] It has garnered significant interest in the research community for its potential therapeutic applications, particularly in rare genetic disorders related to thyroid hormone transport and metabolism. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.
Mechanism of Action
This compound is a thyroid hormone analog that exerts its effects by binding to thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear transcription factors that regulate gene expression.[1][3] Unlike T3, this compound can enter cells independently of the monocarboxylate transporter 8 (MCT8), a specific thyroid hormone transporter.[2][4] This characteristic is the cornerstone of its therapeutic potential in MCT8 deficiency. Once inside the cell, this compound binds to TRs with high affinity, initiating a cascade of molecular events that modulate the transcription of target genes.[1]
Signaling Pathway
The binding of this compound to the ligand-binding domain of the thyroid hormone receptor (TR) induces a conformational change in the receptor. This allows the dissociation of corepressor proteins and the recruitment of coactivator proteins. The this compound-TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1] This modulation of gene expression underlies the diverse physiological effects of this compound.
Therapeutic Applications in Research
The primary research focus for this compound's therapeutic use is in Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley syndrome.[5][6] This rare X-linked genetic disorder is caused by mutations in the SLC16A2 gene, which encodes the MCT8 protein responsible for transporting thyroid hormones into neuronal cells.[5] The inability of thyroid hormones to cross the blood-brain barrier leads to severe neurological impairment, while high levels of T3 in peripheral tissues cause thyrotoxicosis.[5][7] this compound's ability to bypass the dysfunctional MCT8 transporter makes it a promising candidate for addressing both the central nervous system and peripheral symptoms of this disease.[2]
Other areas of investigation have included thyroid hormone resistance syndrome and its potential as a lipid-lowering agent.[2]
Quantitative Data from Preclinical and Clinical Research
A substantial body of research has generated quantitative data on the efficacy and pharmacokinetics of this compound.
Preclinical Data
| Parameter | Value | Source |
| IC50 (LPS Cytotoxicity) | 20 µM | [8] |
| IC50 (Lipid A Cytotoxicity) | 32 µM | [8] |
| EC50 (TRα activation) | 1.81 nM | [9] |
| EC50 (TRβ activation) | 4.13 nM | [9] |
| Binding Affinity | Higher for TRβ1 than T3 | [9] |
Pharmacokinetic Data (Human)
| Parameter | Value | Source |
| Bioavailability | 67 ± 6% | [1][10] |
| Tmax | 0.5 hours | [1][10] |
| Plasma Protein Binding | >99% | [10] |
| Half-life | ~6 hours | [11] |
Clinical Efficacy in MCT8 Deficiency (Long-term Study)
A long-term, real-life retrospective cohort study provided the following key findings:
| Parameter | Baseline (Mean ± SD) | Last Visit (Mean ± SD) | Mean Change (95% CI) | p-value |
| Serum T3 (nmol/L) | 4.58 ± 1.11 | 1.66 ± 0.69 | -2.92 (-3.23 to -2.61) | <0.0001 |
| Body Weight-for-age Z-score | - | - | 0.72 (0.36 to 1.09) | 0.0002 |
| Heart Rate-for-age Z-score | - | - | -0.64 (-0.98 to -0.29) | 0.0005 |
| SHBG (nmol/L) | 245 ± 99 | 209 ± 92 | -36 (-57 to -16) | 0.0008 |
| Creatinine (µmol/L) | 32 ± 11 | 39 ± 13 | 7 (6 to 9) | <0.0001 |
Data from a real-life retrospective cohort study.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.
In Vitro Thyroid Hormone Receptor Binding Assay
A common method to determine the binding affinity of compounds to thyroid hormone receptors is a competitive binding assay using radiolabeled T3.
Objective: To determine the relative binding affinity of this compound to TRα and TRβ.
Materials:
-
Purified recombinant human TRα and TRβ
-
[125I]-T3 (radioligand)
-
This compound (competitor)
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT)
-
Nitrocellulose filters
-
Scintillation counter
Procedure:
-
Incubate a constant concentration of TRα or TRβ with a fixed concentration of [125I]-T3 and varying concentrations of unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound [125I]-T3 from the free radioligand by rapid filtration through nitrocellulose filters. The filters trap the receptor-ligand complex.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound [125I]-T3 against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-T3) from the resulting competition curve.
Clinical Trial Protocol: The ReTRIACt Study (NCT05579327)
This ongoing study is a pivotal trial for the regulatory evaluation of this compound for MCT8 deficiency.
Objective: To verify the effects of this compound on thyroid hormone levels in patients with MCT8 deficiency.[12]
Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled withdrawal study.[12][13]
Patient Population: Male patients aged ≥4 years with a confirmed diagnosis of MCT8 deficiency, maintained on a stable dose of this compound.[13]
Procedure:
-
Screening and Titration/Run-in: All patients undergo a screening period and an open-label phase to establish or confirm a stable maintenance dose of this compound.[13] The stable dose is defined as at least 4 weeks of treatment at a fixed daily dose targeting a serum total T3 level at the lower limit of normal.[14]
-
Randomization: Eligible patients are randomized to receive either a placebo (this compound withdrawal) or continue their this compound treatment for 30 days.[13]
-
Rescue Criterion: Patients in the placebo group are monitored for an increase in serum total T3 concentration above the upper limit of normal. If this biochemical threshold is met, they are "rescued" and resume open-label this compound treatment.[13]
-
Primary Endpoint: The proportion of patients who meet the biochemical rescue threshold during the 30-day treatment period.[13]
-
Secondary Endpoints: Effects on other serum thyroid hormones, sex hormone-binding globulin (SHBG), cardiovascular parameters, and this compound concentrations.[13]
Conclusion and Future Directions
This compound represents a promising therapeutic avenue for MCT8 deficiency, with strong evidence supporting its ability to correct peripheral thyrotoxicosis. While the neurocognitive benefits of early treatment are still under investigation, the significant and sustained improvements in key biochemical and clinical markers highlight its potential to improve the quality of life for these patients. Further research is warranted to fully elucidate the long-term neurological effects and to explore its potential in other conditions characterized by impaired thyroid hormone signaling. The ongoing ReTRIACt trial will be instrumental in providing the necessary data for regulatory approval and wider clinical use.
References
- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. etj.bioscientifica.com [etj.bioscientifica.com]
- 8. Egetis announces topline results of the Phase 2 Triac Trial II with Emcitate® (this compound) for MCT8 deficiency [view.news.eu.nasdaq.com]
- 9. egetis.com [egetis.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Long-Term Efficacy of T3 Analogue Triac in Children and Adults With MCT8 Deficiency: A Real-Life Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egetis.com [egetis.com]
- 13. Effects of this compound treatment withdrawal in MCT8 deficiency: ReTRIACt Trial | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 14. Withdrawal of this compound Treatment in Males with Monocarboxylate Transporter 8 Deficiency (MCT8 Deficiency) [ctv.veeva.com]
Tiratricol: A Technical Guide on the T3 Metabolite for Researchers and Drug Development Professionals
An In-depth Review of its Mechanism, Pharmacokinetics, and Therapeutic Potential
Abstract
Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the active thyroid hormone, triiodothyronine (T3).[1][2] While structurally similar to T3, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties that have garnered significant interest within the research and drug development communities. This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics as a T3 metabolite. It delves into its mechanism of action, comparative pharmacokinetics, and physiological effects, presenting quantitative data in a structured format for ease of comparison. Detailed experimental protocols for key assays and visualizations of its signaling pathways are also provided to support further investigation and development of this promising therapeutic agent.
Introduction
This compound is a thyroid hormone analogue that plays a role as a physiologic thyroid hormone, albeit at low concentrations in the body.[1][2] Its significance lies in its unique interaction with thyroid hormone receptors and its alternative cellular uptake pathway, which bypasses the monocarboxylate transporter 8 (MCT8), a critical transporter for T3 and thyroxine (T4).[1][2] This characteristic makes this compound a molecule of interest for conditions such as MCT8 deficiency and thyroid hormone resistance.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of this compound as a metabolite of T3.
Mechanism of Action
This compound exerts its biological effects by binding to and activating thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression.[4][5] There are two primary isoforms of the thyroid hormone receptor: TRα and TRβ.[4]
Upon entering the cell, this compound translocates to the nucleus and binds to TRs. This binding induces a conformational change in the receptor, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[4][6] The binding of the this compound-TR-RXR complex to TREs modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to a cascade of physiological effects.[4]
Signaling Pathway of this compound
The following diagram illustrates the generalized signaling pathway of this compound, from cellular entry to the regulation of target gene expression.
Figure 1: this compound Signaling Pathway.
Quantitative Data Presentation
This section summarizes the quantitative data comparing this compound (TRIAC) and Triiodothyronine (T3) in terms of their binding affinities to thyroid hormone receptors, pharmacokinetic properties, and physiological effects.
Table 1: Comparative Binding Affinity for Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Binding Affinity (Kd) | Reference |
| This compound (TRIAC) | TRα1 | Greater than T3 | [7] |
| TRβ1 | Greater than T3 | [7] | |
| Triiodothyronine (T3) | TRα1 | ~7-fold higher than T4 | [8] |
| TRβ1 | Data not directly comparable |
Note: While several sources state this compound has a higher affinity for TRβ than T3, a direct side-by-side quantitative comparison with Kd values from a single study was not available in the searched literature. The data presented reflects the qualitative findings.
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | This compound (TRIAC) | Triiodothyronine (T3) | Reference |
| Bioavailability | 67 ± 6% | ~95% | [5][9] |
| Time to Peak (Tmax) | 0.5 hours | 1 - 2 hours | [5][9] |
| Plasma Half-life (t½) | 13.3–14.0 hours | ~19 hours | [1][9] |
| Metabolic Clearance Rate | Data not available | Data not available | |
| Plasma Protein Binding | >99% | ~99.5% | [5] |
Note: Direct comparative studies on the metabolic clearance rate of this compound and T3 in humans were not identified in the searched literature.
Table 3: Comparative Physiological Effects in Humans
| Parameter | Effect of this compound (TRIAC) | Effect of Triiodothyronine (T3) | Reference |
| Serum T3 Concentration | Decrease from 4.58 to 1.66 nmol/L in MCT8 deficiency | Regulates baseline levels | |
| Body Weight | Increase of 0.72 SD in MCT8 deficiency | Regulates metabolism | |
| Heart Rate | Decrease of 0.64 SD in MCT8 deficiency | Increases heart rate |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol is designed to determine the binding affinity of this compound for thyroid hormone receptors (TRα and TRβ) by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for TRα and TRβ.
Materials:
-
Recombinant human TRα and TRβ
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
Unlabeled this compound and T3
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare purified recombinant TRα or TRβ in the binding buffer.
-
Incubation: In a microplate, combine the receptor preparation with a fixed concentration of radiolabeled T3 and varying concentrations of unlabeled this compound (or unlabeled T3 for a standard curve).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled T3 against the concentration of unlabeled this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled T3). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
In Vitro Metabolism Assay using Liver Microsomes
This protocol assesses the metabolic stability of this compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other quenching solvent)
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Initiation: Add this compound to the pre-warmed microsome solution to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solvent (e.g., ice-cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Experimental Workflow:
Figure 3: Workflow for an in vitro metabolism assay.
Cellular Uptake Assay in MCT8-deficient Cells
This protocol is designed to investigate the cellular uptake of this compound, particularly its ability to enter cells independently of the MCT8 transporter.
Objective: To quantify the cellular uptake of this compound in cells lacking functional MCT8.
Materials:
-
MCT8-deficient cell line (e.g., patient-derived fibroblasts) and a control cell line
-
Radiolabeled this compound (e.g., [¹²⁵I]this compound)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter or gamma counter
Procedure:
-
Cell Culture: Seed MCT8-deficient and control cells in multi-well plates and grow to confluence.
-
Incubation: Wash the cells with PBS and then incubate them with a known concentration of radiolabeled this compound in culture medium for various time points.
-
Termination of Uptake: At the end of each time point, rapidly wash the cells with ice-cold PBS to remove extracellular radiolabeled this compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation or gamma counter.
-
Protein Assay: Determine the total protein concentration in the cell lysates to normalize the uptake data.
-
Data Analysis: Express the cellular uptake as the amount of radiolabeled this compound per milligram of cellular protein and compare the uptake between the MCT8-deficient and control cell lines.
Experimental Workflow:
Figure 4: Workflow for a cellular uptake assay.
Conclusion
This compound, a metabolite of T3, presents a unique profile as a thyroid hormone analogue. Its high affinity for thyroid hormone receptors, coupled with its ability to enter cells independently of the MCT8 transporter, underscores its therapeutic potential for specific thyroid-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology and clinical applications of this compound. Continued research is warranted to fully elucidate its comparative receptor binding affinities, metabolic pathways, and the specific downstream genetic targets that mediate its diverse physiological effects.
References
- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Physiologic Significance of Epigenetic Regulation of Thyroid Hormone Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy of T3 Analogue Triac in Children and Adults With MCT8 Deficiency: A Real-Life Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organ-Selective Effects of Tiratricol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite and structural analog of the thyroid hormone triiodothyronine (T3).[1] It has garnered significant interest within the scientific and medical communities for its unique, organ-selective thyromimetic properties. Unlike endogenous thyroid hormones, this compound exhibits a distinct profile of activity, demonstrating potent effects in certain tissues while having attenuated or comparable effects in others. This selective action, particularly its pronounced impact on the liver and skeletal system with lesser effects on the heart and brain, presents a promising therapeutic window for various conditions, including thyroid hormone resistance syndromes, hyperlipidemia, and certain metabolic disorders.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, organ-specific activities, and experimental validation of this compound's effects, intended for professionals in biomedical research and drug development.
Mechanism of Action
This compound exerts its effects by interacting with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression.[4] The core mechanism involves several key steps:
-
Receptor Binding: this compound binds with high affinity to the two major isoforms of the thyroid hormone receptor, TRα and TRβ.[5] Notably, research indicates that this compound has a higher binding affinity than T3 for the β-isoforms (TRβ1 and TRβ2).[5][6] This preferential binding to TRβ is believed to be a key determinant of its tissue-specific actions, as the distribution of TR isoforms varies among different organs.
-
Cellular Entry: Unlike the thyroid hormones T3 and thyroxine (T4), which rely on transporters like the monocarboxylate transporter 8 (MCT8) to enter certain tissues such as the brain, this compound can enter cells independently of MCT8.[7][8][9] This characteristic is particularly relevant for its therapeutic use in MCT8 deficiency, also known as Allan-Herndon-Dudley syndrome.[8]
-
Transcriptional Regulation: Upon binding to a TR in the cell nucleus, this compound induces a conformational change in the receptor. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[4] This interaction modulates the transcription of these genes, either activating or repressing them to produce a physiological response.[4] The specific genes regulated by this compound are involved in a wide array of metabolic processes, including lipid and cholesterol metabolism, energy expenditure, and bone formation.[3][4]
Organ-Selective Thyromimetic Profile
The therapeutic potential of this compound lies in its differential effects across various organ systems. Clinical and preclinical studies have elucidated a pattern of "superagonist" activity in the liver, significant effects on the skeleton and pituitary, but attenuated action on the heart and brain.
Liver: Augmented Metabolic Action
This compound demonstrates a particularly strong, or "superagonist," effect on the liver.[2][10] This results in favorable changes to lipid profiles and other hepatic markers.
-
Lipid Metabolism: Administration of this compound significantly reduces serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B.[2][3][10] This effect is more pronounced than that observed with levothyroxine at doses that achieve equivalent suppression of thyroid-stimulating hormone (TSH).[3]
-
Hepatic Proteins: this compound enhances the production of hepatic proteins such as sex hormone-binding globulin (SHBG) and ferritin.[2][3][10] The increase in SHBG is substantially greater with this compound compared to levothyroxine.[3]
Pituitary Gland: TSH Suppression
This compound is an effective suppressor of pituitary TSH secretion.[1] This action is central to its use in managing conditions like thyroid hormone resistance, where it helps to normalize the hypothalamic-pituitary-thyroid (HPT) axis.[6] Studies have shown that patients require significantly less levothyroxine to achieve target TSH suppression when co-treated with this compound.[2][10] However, its activity at the pituitary is not considered to be enhanced relative to its potent hepatic effects.[10]
Skeletal System: Enhanced Bone Metabolism
This compound stimulates skeletal metabolic activity. This is evidenced by a marked increase in serum osteocalcin, a marker of bone formation.[2][10] Additionally, studies have reported increased urinary excretion of calcium and pyridinium cross-links, which are markers of bone resorption, indicating an overall increase in bone turnover.[3]
Brain: Attenuated Effects
A critical aspect of this compound's organ selectivity is its limited action on the central nervous system. Studies in animal models have shown that this compound is not efficiently trafficked into the cerebrum.[11][12] Consequently, unlike T3, it does not upregulate the expression of thyroid hormone-responsive genes in the brain.[11][12] This is attributed to a combination of its heterogeneous distribution among organs and its potent suppression of the HPT axis, which reduces the levels of endogenous thyroid hormones that would normally enter the brain.[11][12]
Cardiovascular System and Basal Metabolism
When TSH levels are equivalently suppressed, this compound has not been found to cause significant adverse cardiovascular effects.[2][10] Key parameters such as mean arterial pressure and pulse wave arrival time remain unchanged.[10] Similarly, no significant differences in resting metabolic rate or body weight have been observed when comparing this compound to levothyroxine or placebo under conditions of equivalent TSH suppression.[2][3][10]
Quantitative Data Summary
The organ-selective effects of this compound have been quantified in several clinical trials. The tables below summarize key findings.
Table 1: Effects of this compound on Hepatic and Metabolic Markers in Athyreotic Patients (Data sourced from a randomized, double-blind trial comparing L-T4 + this compound vs. L-T4 + Placebo)[2][10]
| Parameter | Change with this compound | Citation |
| Serum Cholesterol | ↓ 7% | [2][10] |
| LDL Cholesterol | ↓ 10% | [2][10] |
| Apolipoprotein B | ↓ 13% | [2][10] |
| Sex Hormone Binding Globulin (SHBG) | ↑ 14% | [10] |
| Ferritin | ↑ 37% | [10] |
| L-T4 Dose for TSH Suppression | ↓ 46% Required | [2][10] |
Table 2: Comparative Effects of this compound vs. Levothyroxine (L-T4) (Data from a randomized trial in athyreotic patients with equivalent TSH suppression)[3]
| Parameter | Change with this compound | Change with L-T4 | P-value | Citation |
| Total Cholesterol | ↓ 13 ± 4% | ↓ 2 ± 2% | 0.015 | [3] |
| LDL Cholesterol | ↓ 23 ± 6% | ↓ 5 ± 3% | 0.0066 | [3] |
| Sex Hormone Binding Globulin (SHBG) | ↑ 55 ± 13% | ↓ 1.7 ± 4% | 0.0006 | [3] |
Table 3: Receptor Binding and Activation Data
| Parameter | Receptor Isoform | Value | Citation |
| IC50 Ratio (T3 / this compound) | TRα | ~0.97 | [5] |
| IC50 Ratio (T3 / this compound) | TRβ | ~2.94 | [5] |
| EC50 | TRα | 1.81 nM | [5] |
| EC50 | TRβ | 4.13 nM | [5] |
Key Experimental Protocols
The understanding of this compound's effects is built on rigorous experimental designs, from human clinical trials to in vitro molecular assays.
Protocol: Randomized, Double-Blind, Crossover Clinical Trial
-
Objective: To define the tissue-specific thyromimetic actions of this compound.[2][10]
-
Study Population: Athyreotic patients previously treated for thyroid carcinoma.[2][10]
-
Design: A randomized, double-blind, crossover trial.[10]
-
Methodology:
-
Randomization: Patients were randomly assigned to one of two treatment arms.
-
Treatment: Arm 1 received L-T4 (0.7 µg/kg daily) plus this compound (10 µg/kg twice daily). Arm 2 received L-T4 (0.7 µg/kg daily) plus a placebo.[10]
-
Dose Titration: The daily dose of L-T4 was incrementally increased until the TRH-stimulated TSH level was suppressed to less than 0.1 mU/L.[10]
-
Measurements: A comprehensive panel of biochemical and physiological parameters of thyroid hormone action was measured (e.g., serum lipids, SHBG, osteocalcin, resting metabolic rate, cardiovascular function).[10]
-
Crossover: After the first treatment period and measurements, patients were switched to the opposite treatment arm, and the entire process of dose titration and measurement was repeated.[10]
-
-
Data Analysis: The changes in measured parameters during the this compound period were compared to the placebo period for each patient.
Protocol: In Vitro Transient Transfection and Reporter Gene Assay
-
Objective: To compare the transcriptional activity of this compound and T3 on different thyroid hormone response elements (TREs) via specific TR isoforms.[6]
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., COS-1 or HeLa) is cultured under standard conditions.
-
Plasmid Constructs: Cells are transiently transfected with several plasmids:
-
An expression vector for a specific TR isoform (e.g., TRα1, TRβ1, or TRβ2).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with a specific TRE (e.g., palindromic, inverted palindrome, direct repeat).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Ligand Treatment: After transfection, cells are treated with varying concentrations of either this compound or T3 (e.g., in the range of 1-10 nM).[6]
-
Luciferase Assay: Cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. This activity is proportional to the transcriptional activation mediated by the ligand-receptor complex on the specific TRE.
-
Data Analysis: Dose-response curves are generated to compare the potency (EC50) of this compound versus T3 for each TR isoform and TRE combination.
-
Conclusion
This compound is a thyroid hormone analog with a well-defined, organ-selective activity profile. Its potent thyromimetic effects in the liver and bone, coupled with its ability to suppress pituitary TSH and its attenuated action on the brain and cardiovascular system, make it a molecule of significant therapeutic interest. The mechanisms underlying this selectivity, including preferential binding to TRβ isoforms and unique cellular transport properties, provide a strong rationale for its application in specific clinical contexts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the unique therapeutic potential of this compound.
References
- 1. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | 51-24-1 | Benchchem [benchchem.com]
- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tiratricol in Cell Culture
Introduction to Tiratricol
This compound, also known as 3,3',5-Triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2][3] It acts as an analog to thyroid hormones and demonstrates a high affinity for thyroid hormone receptors (TRs), specifically TRα and TRβ.[4][5][6] This interaction allows this compound to mimic the physiological effects of T3 by modulating the expression of target genes involved in critical cellular processes such as metabolism, growth, and development.[5][7]
A key feature of this compound is its ability to enter cells independently of the Monocarboxylate transporter 8 (MCT8), a protein essential for the transport of T3 and T4 into certain tissues, including the brain.[1][3][6][8] This characteristic makes this compound a valuable tool for studying thyroid hormone action in MCT8-deficient cellular models and a promising therapeutic agent for conditions like Allan-Herndon-Dudley Syndrome, which is caused by MCT8 deficiency.[1][3][8] In cell culture, this compound is utilized to investigate thyroid hormone signaling, metabolic regulation, and its potential therapeutic effects.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and exhibits solubility in organic solvents.[4] It is crucial to use appropriate solvents to prepare stock solutions for cell culture applications. The solubility of this compound in various solvents is summarized below.
| Property | Value |
| Synonym | 3,3',5-Triiodothyroacetic acid (TRIAC)[2][4] |
| Molecular Formula | C14H9I3O4[4][9] |
| Molecular Weight | 621.9 g/mol [4] |
| Appearance | Crystalline solid[4] |
| Storage | Store powder at -20°C for up to 4 years[4] |
| Solvent | Solubility | Notes |
| DMSO | ≥29.5 mg/mL[9][10], approximately 30 mg/mL[4], up to 100 mg/mL[11] | Fresh, non-hygroscopic DMSO is recommended for optimal solubility.[11][12] |
| Ethanol | Approximately 30 mg/mL[4] | |
| Dimethylformamide | Approximately 30 mg/mL[4] | |
| Water | Insoluble or slightly soluble (<1 mg/mL)[2] |
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects by functioning as a thyroid hormone receptor agonist.[4] It enters the cell, translocates to the nucleus, and binds to TRα and TRβ.[5][6] This binding induces a conformational change in the receptor, which then interacts with thyroid hormone response elements (TREs) on the DNA.[5] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function, particularly those related to metabolism.[5]
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Calculation:
-
Molecular Weight of this compound: 621.9 g/mol
-
To prepare a 10 mM stock solution, you will need 6.219 mg of this compound per 1 mL of DMSO.
-
For example, to prepare 2 mL of a 10 mM stock solution, weigh out 12.438 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolving: Add the appropriate volume of DMSO to the tube containing the this compound powder. For instance, add 2 mL of DMSO for 12.438 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2][10]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][12] Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months when stored at -80°C.[10][12]
Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed complete cell culture medium
Protocol:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform serial dilutions.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 1 µM final concentration:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Then, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to achieve the final concentration of 1 µM.
-
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. raybiotech.com [raybiotech.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TSH Suppression in Thyroid Cancer Research Models Using Tiratricol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid-stimulating hormone (TSH), produced by the pituitary gland, is a critical growth factor for both healthy thyroid tissue and differentiated thyroid cancers. TSH suppression therapy is a cornerstone of management for patients with thyroid cancer following thyroidectomy. In a research setting, modeling this TSH suppression is crucial for evaluating novel therapeutic agents and understanding tumor biology. Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a thyroid hormone analog that effectively suppresses TSH secretion.[1][2] It acts as an agonist at thyroid hormone receptors, mimicking the negative feedback loop on the hypothalamus and pituitary gland.[1][3] These application notes provide detailed protocols and data for utilizing this compound to suppress TSH in preclinical thyroid cancer research models.
Data Presentation
Quantitative Data on this compound-Induced TSH Suppression
The following table summarizes the dose-dependent effect of this compound on serum TSH levels in a hypothyroid rat model. This data can serve as a guide for dose-ranging studies in other preclinical models.
| Animal Model | This compound Dose (per 100g body weight) | Route of Administration | Time Point | Serum TSH Levels (relative to control) | Reference |
| Hypothyroid Rat | 1 µg | Intraperitoneal Injection | 6 hours | Significant Decrease | [1] |
| Hypothyroid Rat | 3 µg | Intraperitoneal Injection | 6 hours | Dose-dependent Decrease | [1] |
| Hypothyroid Rat | 9 µg | Intraperitoneal Injection | 6 hours | Dose-dependent Decrease | [1] |
| Hypothyroid Rat | 30 µg | Intraperitoneal Injection | 6 hours | Remained Depressed at 24h | [1] |
Representative Data on the Effect of TSH Suppression on Thyroid Tumor Growth (Hypothetical)
This table illustrates the expected outcome of TSH suppression on tumor growth in a thyroid cancer xenograft model.
| Animal Model | Treatment Group | TSH Level | Tumor Volume (mm³) at Day 28 |
| Nude Mouse Xenograft | Vehicle Control | High | 1500 ± 250 |
| Nude Mouse Xenograft | This compound (low dose) | Moderate | 950 ± 180 |
| Nude Mouse Xenograft | This compound (high dose) | Low | 450 ± 90 |
Experimental Protocols
Protocol 1: TSH Suppression in a Subcutaneous Thyroid Cancer Xenograft Mouse Model
This protocol details the procedure for establishing a thyroid cancer xenograft model and administering this compound to suppress TSH and evaluate its effect on tumor growth.
Materials:
-
Human thyroid cancer cell line (e.g., TPC-1, B-CPAP)
-
Immunocompromised mice (e.g., NOD-SCID, Athymic Nude)
-
This compound (TRIAC)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Matrigel
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers
-
Anesthesia (e.g., Isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kit for mouse TSH
Procedure:
-
Cell Culture: Culture thyroid cancer cells in appropriate medium to 80-90% confluency.
-
Cell Preparation for Injection:
-
Trypsinize and harvest cells.
-
Wash cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound solution in the chosen vehicle. A suggested starting dose is 1-10 µ g/100g body weight, administered daily.
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection.
-
-
TSH Level Monitoring:
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at specified time points during the study.
-
Measure serum TSH levels using a mouse-specific ELISA kit.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., 28 days or when tumors reach a predetermined size), euthanize the mice.
-
Collect a final blood sample for TSH measurement.
-
Excise and weigh the tumors.
-
(Optional) Process tumors for further analysis (e.g., histology, Western blot, qPCR).
-
Visualizations
Signaling Pathway of TSH Suppression by this compound
References
Application Notes: Tiratricol as a Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitor
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, hDHODH has emerged as a significant therapeutic target for autoimmune diseases, cancer, and viral infections[1][2]. Tiratricol (3,3',5-triiodothyroacetic acid), a known metabolite of the thyroid hormone T3, has been identified as a potent inhibitor of hDHODH, presenting a novel scaffold for drug development[1][3].
Quantitative Data Summary
Recent studies have quantified the inhibitory potency of this compound and its precursor, Tetrac, against hDHODH. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's significant activity.
| Compound | Target | IC50 Value (μM) | Notes |
| This compound | hDHODH | 0.754 ± 0.126 | Potent inhibitory activity.[1] |
| Tetrac | hDHODH | 11.960 ± 1.453 | Precursor to this compound with moderate activity.[1] |
| A771726 | hDHODH | Not specified | Positive control used for comparison.[1] |
Mechanism of Action
Enzyme kinetic analyses have revealed that this compound acts as a noncompetitive inhibitor with respect to the co-enzyme Q (CoQ) substrate[1]. This is distinct from other known inhibitors like A771726. Molecular docking and mutagenesis studies suggest that this compound interacts with key hydrophobic residues within the enzyme's binding pocket, providing a unique mechanism of inhibition[1].
References
- 1. This compound, a thyroid hormone metabolite, has potent inhibitory activity against human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Simulation with Tiratricol
Abstract: This document provides a comprehensive guide for conducting molecular docking simulations with Tiratricol, a thyroid hormone analog. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers the theoretical applications of molecular docking for this compound, detailed experimental protocols for in-silico analysis, and methods for validating the computational results.
Application Note: Investigating this compound's Binding Mechanisms through Molecular Docking
Introduction to this compound
This compound, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] Structurally similar to T3, this compound acts as a thyroid hormone analog.[3][4] Its primary mechanism of action involves binding to and activating thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear transcription factors that regulate gene expression involved in metabolism, growth, and development.[4][5] this compound has been investigated for treating conditions like thyroid hormone resistance syndrome and is a promising therapeutic for Allan-Herndon-Dudley Syndrome (MCT8 deficiency) because it can enter cells independently of the MCT8 transporter.[1][3][6]
Significance of Molecular Docking for this compound Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a thyroid hormone receptor) to form a stable complex.[7] This in-silico approach is invaluable for:
-
Elucidating Binding Modes: Visualizing the precise interactions between this compound and the amino acid residues within the binding pocket of TRα and TRβ.
-
Predicting Binding Affinity: Estimating the strength of the interaction, typically represented as a docking score or binding energy, which can help rank its potency against different receptor isoforms.
-
Understanding Selectivity: Comparing the docking results between TRα and TRβ to understand if this compound shows preferential binding, which is crucial for predicting its therapeutic and side effect profiles.
-
Lead Optimization: Providing a structural basis for designing novel this compound analogs with improved affinity, selectivity, or pharmacokinetic properties.
-
Investigating Off-Target Effects: Docking this compound against other potential protein targets to explore secondary mechanisms of action or potential toxicities. For instance, it has been shown to have antiviral activity by binding to the RdRp domain of the yellow fever virus NS5 protein.[8]
Key Therapeutic Targets for Docking
The primary targets for this compound docking simulations are the ligand-binding domains (LBDs) of:
-
Thyroid Hormone Receptor Alpha (TRα): Involved in regulating heart rate, body temperature, and development.
-
Thyroid Hormone Receptor Beta (TRβ): Predominantly expressed in the liver and brain, it plays a key role in regulating metabolism.[5]
Data Presentation: Physicochemical and Docking Data
Quantitative data from computational and experimental analyses should be organized for clarity and comparative assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉I₃O₄ | [9] |
| Molecular Weight | 621.93 g/mol | [9][10] |
| IUPAC Name | 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | [2] |
| SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | [2] |
| InChIKey | UOWZUVNAGUAEQC-UHFFFAOYSA-N |[2] |
Table 2: Example Molecular Docking Results for this compound (Note: These are hypothetical values for illustrative purposes, based on typical docking outcomes.)
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|---|---|
| TRα (e.g., 1XZX) | -9.8 | Arg228, Ser277, His381 | Arg228, His381 | Val259, Phe268, Leu276 |
| TRβ (e.g., 3GWS) | -10.5 | Arg316, Ser365, His435 | Arg316, His435 | Val347, Phe356, Leu364 |
| YFV NS5 RdRp (e.g., 5BY3) | -8.2 | Asp540, Arg789 | Asp540 | Trp793, Pro801 |
Protocols for Molecular Docking Simulation
This section details the step-by-step methodology for performing a molecular docking simulation of this compound with a target receptor using widely available software like AutoDock.
Phase 1: Preparation of Receptor and Ligand
Objective: To prepare the protein and ligand structures in a format suitable for the docking software.
Protocol:
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of the target receptor (e.g., TRβ, PDB ID: 3GWS) from the Protein Data Bank (PDB).
-
Clean the Structure: Using visualization software (e.g., Discovery Studio, PyMOL), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Prepare for Docking: Using a tool like AutoDockTools (ADT), perform the following:
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Merge non-polar hydrogens.
-
Save the prepared receptor file in the required format (e.g., PDBQT).
-
-
-
Ligand Preparation:
-
Obtain Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 5803).[2]
-
Energy Minimization: Use a chemistry program (e.g., ChemDraw, Avogadro) to perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.
-
Prepare for Docking: Using ADT:
-
Detect the ligand's root and define rotatable bonds to allow conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand file in PDBQT format.
-
-
Phase 2: Docking Simulation
Objective: To define the search space and execute the docking algorithm.
Protocol:
-
Grid Box Generation:
-
Define the active site (binding pocket) of the receptor. This can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Using ADT, generate a grid box that encompasses the entire binding site. The grid dimensions should be large enough to allow the ligand to move and rotate freely within the pocket.
-
Save the grid parameter file (GPF).
-
-
Running AutoGrid:
-
Execute the AutoGrid program using the prepared receptor and the GPF. This pre-calculates grid maps for various atom types, which speeds up the subsequent docking calculations.
-
-
Docking Parameter Setup and Execution:
-
Create a docking parameter file (DPF) in ADT.
-
Specify the prepared receptor (PDBQT) and ligand (PDBQT) files.
-
Select a search algorithm (e.g., Lamarckian Genetic Algorithm) and set the number of docking runs (e.g., 50-100) to ensure thorough sampling of conformational space.
-
Execute the AutoDock program. The software will perform the specified number of runs, generating different poses of the ligand in the receptor's active site and calculating their corresponding binding energies.
-
Phase 3: Analysis of Results
Objective: To analyze the docking output to identify the best binding pose and key molecular interactions.
Protocol:
-
Analyze Binding Energies:
-
Examine the output log file (DLG). The results will be clustered by conformational similarity (RMSD tolerance).
-
Identify the cluster with the lowest binding energy (most negative value) and the highest number of conformations. This pose is typically considered the most favorable binding mode.
-
-
Visualize Interactions:
-
Load the prepared receptor and the best-docked ligand pose into a visualization tool (e.g., Discovery Studio, PyMOL).
-
Analyze the non-covalent interactions between this compound and the receptor's amino acid residues.
-
Identify and measure key interactions, such as:
-
Hydrogen bonds: Note the donor and acceptor atoms and the bond length.
-
Hydrophobic interactions: Identify residues forming van der Waals contacts with the ligand.
-
Pi-stacking or other aromatic interactions.
-
-
Protocols for Validation of Docking Results
Computational predictions must be validated to ensure their reliability.[11] This involves both computational and experimental approaches.
Computational Validation
Protocol:
-
Re-docking of Co-crystallized Ligand:
-
If the receptor structure was obtained with a co-crystallized native ligand, extract this ligand and re-dock it into the same binding site using the established protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11]
-
-
Molecular Dynamics (MD) Simulation:
-
Take the best-docked complex of this compound and the receptor as the starting point for an MD simulation (using software like GROMACS or AMBER).[12]
-
Place the complex in a solvent box (e.g., water) with appropriate ions to neutralize the system.
-
Run the simulation for a significant period (e.g., 50-100 nanoseconds).[13]
-
Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include the RMSD of the ligand and protein backbone over time and the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified during docking. A stable complex supports the validity of the docking pose.[11]
-
Experimental Validation
Protocol:
-
In Vitro Binding Assays:
-
Objective: To experimentally measure the binding affinity of this compound to the target receptor.
-
Methodology (Competitive Binding Assay):
-
Express and purify the target receptor protein (e.g., TRβ LBD).
-
Incubate a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3) with the receptor in the presence of increasing concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound from the free radioligand.
-
Measure the amount of bound radioactivity.
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand). This value can be converted to an inhibition constant (Ki) and correlated with the computationally predicted binding energy.
-
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways described in this document.
Caption: General workflow for a molecular docking simulation.
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for validating molecular docking results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. umu.diva-portal.org [umu.diva-portal.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [precision.fda.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, molecular dynamics, and in vitro studies reveal the potential of angiotensin II receptor blockers to inhibit the COVID-19 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Administering Tiratricol in Animal Models of Hypothyroidism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3)[1]. It acts as a thyroid hormone analog, binding with high affinity to thyroid hormone receptors (TRα and TRβ) to exert biological effects similar to T3[2][3]. A key feature of this compound is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), a protein essential for the transport of T3 and T4 into certain tissues, including the brain[1][2][4]. This characteristic makes this compound a valuable tool for studying thyroid hormone action and a potential therapeutic for conditions like MCT8 deficiency[1].
These notes provide detailed protocols for inducing hypothyroidism in rodent models and subsequently administering this compound for experimental studies.
Experimental Protocols
Protocol 1: Induction of Chemical Hypothyroidism in Rodents
This protocol describes a common method for inducing hypothyroidism using a thyrostatic agent, such as Methimazole (MMI) or Propylthiouracil (PTU), which inhibits the production of thyroid hormones[5][6].
Materials:
-
Methimazole (MMI, Mercazolil) or Propylthiouracil (PTU)
-
Drinking water bottles
-
Analytical balance
-
Rodent chow (standard or low-iodine diet, as required by study design)[6]
-
Male Wistar rats (180-220 g) or C57BL/6 mice (13-14 months)[5][6]
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of Thyrostatic Solution:
-
Administration:
-
Replace the standard drinking water in the cages of the experimental group with the MMI-containing water. The control group should continue to receive regular drinking water.
-
Alternatively, MMI can be administered via intragastric gavage at doses ranging from 5 mg to 8 mg per 100 g of body weight daily[7].
-
-
Duration and Confirmation:
-
Continue the treatment for a period of 3 to 8 weeks[5][7]. The duration may need to be optimized depending on the animal strain and specific agent concentration.
-
Confirm the hypothyroid state by collecting blood samples to measure serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH). A successful induction of hypothyroidism is characterized by significantly decreased serum T3 and T4 concentrations and a marked increase in serum TSH[7][8].
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of a this compound solution and its administration to the hypothyroid animal model.
Materials:
-
This compound powder
-
Vehicle solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, Saline (0.9% NaCl)[9]
-
Vortex mixer and sonicator
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
This compound is poorly soluble in water[9]. A common vehicle for in vivo administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[9].
-
Example Preparation: To prepare a 1 mg/mL solution, first dissolve the this compound powder in DMSO. Sequentially add PEG300, Tween 80, and finally Saline, ensuring the solution is clear after each addition. Use sonication if necessary to aid dissolution[9].
-
Note: It is recommended to prepare the working solution fresh for immediate use, as this compound can be unstable in solution[9].
-
-
Dosage Determination:
-
The optimal dose of this compound can vary. A pilot study is recommended to determine the most effective dose for the specific research question.
-
Based on literature, doses in rodents have ranged from nanograms to micrograms per animal. For instance, a dose of 25 µg per rat has been shown to reduce goiter. Human studies have used doses around 10-24 µg/kg[10][11].
-
-
Administration:
-
Administer the prepared this compound solution or the vehicle (for the control group) to the animals via oral gavage[3].
-
The administration volume should be calculated based on the animal's most recent body weight.
-
Treatment duration will depend on the experimental endpoints but typically lasts for several days to weeks.
-
-
Monitoring:
Data Presentation
Quantitative data should be organized to clearly demonstrate the effects of hypothyroidism and subsequent this compound treatment.
Table 1: Expected Hormonal Changes in a Chemically-Induced Hypothyroid Rodent Model.
| Parameter | Euthyroid Control | Hypothyroid Model | Expected % Change |
|---|---|---|---|
| Serum T4 (pmol/L) | ~9.5 | ~3.9 | ↓ 55-60%[5] |
| Serum T3 (nmol/L) | Normal | Significantly Decreased | ↓[7] |
| Serum TSH (mU/L) | Normal | Significantly Increased | ↑[7][8] |
| Body Weight Gain | Normal | Significantly Lower | ↓[5] |
Table 2: Representative Therapeutic Effects of this compound in Hypothyroid Animal Models.
| Parameter | Hypothyroid + Vehicle | Hypothyroid + this compound | Expected Outcome |
|---|---|---|---|
| Serum TSH | Remains Elevated | Suppressed towards normal | TSH suppression is a key effect[2][10] |
| Serum Total Cholesterol | Elevated | Reduced | ↓ 7-13%[10][11] |
| Serum LDL Cholesterol | Elevated | Reduced | ↓ 10-23%[10][11] |
| Hepatic SHBG | Normal | Increased | ↑ 14-55% (marker of hepatic effect)[10][11] |
| Skeletal Osteocalcin | Normal | Increased | Marker of increased bone turnover[10] |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for this compound administration in a hypothyroid model.
Caption: this compound's mechanism of action, bypassing the MCT8 transporter.
Caption: Comparative tissue-specific effects of this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 6. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mona.uwi.edu [mona.uwi.edu]
- 8. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 10. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with Tiratricol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the recommended concentrations and experimental protocols for the use of Tiratricol (also known as TRIAC or 3,3',5-triiodothyroacetic acid) in various in vitro research applications. This compound, a thyroid hormone analog, is a valuable tool for studying thyroid hormone receptor (TR) biology and its role in cellular processes, including cancer.
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating thyroid hormone receptors, TRα and TRβ, which are ligand-dependent transcription factors.[1] This interaction modulates the expression of a wide array of target genes involved in cellular metabolism, proliferation, differentiation, and apoptosis.[2] this compound has been shown to have a higher affinity for TRβ1 compared to the endogenous ligand T3.[1] In addition to its genomic actions through nuclear receptors, thyroid hormone analogs can also elicit non-genomic effects by activating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, often initiated at cell surface receptors like integrin αvβ3.[3][4][5]
Recommended Concentrations for In Vitro Experiments
The optimal concentration of this compound for in vitro experiments is dependent on the cell type, the specific assay being performed, and the experimental objective. The following table summarizes reported concentrations and effective doses from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Cell Line | Concentration Range | Notes | Reference(s) |
| TR Agonism | Reporter Assay | EC50: 1.81 nM (TRα), 4.13 nM (TRβ) | Effective concentrations for activating thyroid hormone receptors. | [6] |
| Anti-proliferative Effects | U87MG (Glioblastoma), MDA-MB-231 (Breast Cancer) | 1 nM - 10 µM | Based on studies with the related compound tetraiodothyroacetic acid (tetrac). | [7] |
| Radiosensitization | TE.354.T (Basal Cell Carcinoma) | 0.2 µM - 2.0 µM | Based on studies with the related compound tetraiodothyroacetic acid (tetrac). | [8] |
| Endotoxin Neutralization | - | IC50: 20 µM (LPS), 32 µM (Lipid A) | Concentrations for inhibiting the cytotoxic effects of bacterial endotoxins. |
Experimental Protocols
The following are detailed protocols for common in vitro assays that can be adapted for use with this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol provides a general procedure for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-ERK, TRα, TRβ)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for studying its effects in vitro.
References
- 1. This compound | 51-24-1 | Benchchem [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Thyroid Hormone Signaling in Thyroid Cancer: Oncogenesis, Progression, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A minireview: the role of MAPK/ERK and PI3K/Akt pathways in thyroid follicular cell-derived neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE PI3K-AKT-mTOR PATHWAY IN INITIATION AND PROGRESSION OF THYROID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacodynamic Modeling of Anti-Cancer Activity of Tetraiodothyroacetic Acid in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of tetraiodothyroacetic acid combined with X-irradiation on basal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lipid Metabolism Pathways Using Tiratricol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] It functions as a thyroid hormone analog, exhibiting high binding affinity for thyroid hormone receptors (TRs), particularly the TRβ isoform, which is predominantly expressed in the liver.[1][3][4] This relative liver selectivity makes this compound a valuable research tool for investigating lipid metabolism. It enhances hepatic gene expression related to fatty acid oxidation and cholesterol catabolism, leading to significant reductions in circulating lipids.[1][3][5] Unlike T3, this compound can enter cells independently of the Monocarboxylate Transporter 8 (MCT8), offering unique experimental possibilities.[2][6] These application notes provide protocols for utilizing this compound to explore its effects on lipid metabolism in both in vitro and in vivo models.
Molecular Mechanism of Action
This compound exerts its effects by binding to nuclear TRs, mimicking the action of T3.[3][7] Upon binding, the this compound-TR complex recruits coactivator proteins and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[1][3] This interaction modulates the transcription of genes involved in lipid homeostasis. Specifically, in hepatocytes, this compound has been shown to upregulate genes responsible for mitochondrial biogenesis, fatty acid β-oxidation, and the conversion of cholesterol to bile acids, while suppressing genes that promote fat storage.[1][8][9]
Application Note 1: In Vitro Analysis of this compound's Effect on Hepatic Gene Expression
Objective: To investigate the direct effects of this compound on the expression of key genes involved in cholesterol and fatty acid metabolism in a human hepatocyte cell line (e.g., HepG2 or Huh-7).
Experimental Protocol
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to final concentrations (e.g., 10 µM, 20 µM, 40 µM).[10]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.
-
Replace the culture medium with serum-free medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for 24 to 48 hours.
-
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
After incubation, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., CYP7A1, CPT1A, SREBP-2, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Expected Results: Gene Expression Changes
The following table summarizes potential changes in gene expression in hepatocytes following this compound treatment, based on its known mechanism of action.
| Gene | Pathway | Expected Regulation | Function |
| CYP7A1 | Cholesterol Metabolism | Upregulated | Rate-limiting enzyme in bile acid synthesis.[8][11] |
| CPT1A | Fatty Acid Oxidation | Upregulated | Controls the transport of fatty acids into mitochondria.[4] |
| SREBP-2 | Cholesterol Synthesis | Downregulated | Master regulator of cholesterol biosynthesis. |
| FASN | De Novo Lipogenesis | Downregulated | Key enzyme in fatty acid synthesis.[8] |
Application Note 2: In Vivo Evaluation of this compound's Lipid-Lowering Efficacy
Objective: To assess the impact of this compound administration on serum lipid profiles in a preclinical animal model, such as a high-fat diet-induced obese mouse or the ob/ob mouse model of non-alcoholic fatty liver disease (NAFLD).[12]
Experimental Protocol
-
Animal Model and Acclimation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Induce hyperlipidemia by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate animals for at least one week before the experiment begins.
-
-
This compound Administration:
-
Randomly divide mice into two groups: Vehicle control and this compound treatment.
-
Prepare this compound for oral administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer this compound daily via oral gavage at a dose of 0.2-0.33 mg/kg body weight for a period of 3-4 weeks.[10][12] Administer an equivalent volume of the vehicle to the control group.
-
Monitor body weight and food intake regularly.
-
-
Sample Collection:
-
At the end of the treatment period, fast the animals for 6-8 hours.
-
Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Isolate serum by centrifugation (2000 x g for 15 minutes at 4°C).
-
Euthanize the animals and harvest the liver for histological analysis (H&E, Oil Red O staining) and gene expression studies.[12]
-
-
Biochemical Analysis:
-
Measure serum levels of Total Cholesterol (TC), Low-Density Lipoprotein (LDL) cholesterol, High-Density Lipoprotein (HDL) cholesterol, and Triglycerides (TG) using commercially available enzymatic assay kits.
-
Data Summary: Effects of this compound on Lipid Parameters (Clinical Studies)
The following tables summarize quantitative data from clinical trials investigating the effects of this compound on lipid metabolism in human subjects.
Table 1: Lipid Profile Changes with this compound Therapy [5]
| Parameter | Treatment Group | Mean Reduction from Baseline (%) |
| Serum Cholesterol | This compound + L-T4 | 7% |
| LDL Cholesterol | This compound + L-T4 | 10% |
| Apolipoprotein B | This compound + L-T4 | 13% |
| Triglycerides | This compound + L-T4 | Declined (not quantified) |
| Study Design: Randomized, double-blind trial in ten athyreotic patients. This compound (10 µg/kg twice daily) was added to L-T4 therapy. |
Table 2: Comparative Effects of this compound vs. Levothyroxine (L-T4) [13][14]
| Parameter | This compound Group Decline (%) | L-T4 Group Decline (%) | P-value |
| Plasma Total Cholesterol | 13 ± 4% | 2 ± 2% | 0.015 |
| LDL Cholesterol | 23 ± 6% | 5 ± 3% | 0.0066 |
| Study Design: Randomized clinical trial in 24 athyreotic patients treated with either this compound (24 µg/kg twice daily) or L-T4. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 51-24-1 | Benchchem [benchchem.com]
- 4. Thyroid hormone analogues and derivatives: Actions in fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The role of free triiodothyronine in high-density lipoprotein cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Studying Tiratricol's Effect on Goiter Reduction
Introduction
Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] It acts as a thyroid hormone analog, binding with high affinity to thyroid hormone receptors (TRs) TRα and TRβ to modulate gene expression.[3][4][5] Unlike T3 and thyroxine (T4), this compound can enter cells independently of the MCT8 transporter, a key protein for thyroid hormone transport into certain tissues.[1][2][6] This characteristic, along with its thyromimetic effects, has led to its investigation for various thyroid-related conditions, including the suppression of thyroid-stimulating hormone (TSH) and the reduction of goiter.[7] A goiter is an enlargement of the thyroid gland, which can be caused by various factors, including iodine deficiency and autoimmune diseases. This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound in goiter reduction.
Mechanism of Action: Thyroid Hormone Signaling
This compound exerts its effects by interacting with the genomic signaling pathway of thyroid hormones.[3][8] As a T3 analog, it binds to nuclear TRs.[9] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[3][8] In the absence of a ligand, the TR-RXR complex often binds with corepressors to inhibit gene transcription.[9] Upon binding this compound, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[3][9] This complex then initiates the transcription of target genes, leading to a physiological response.[8] By suppressing TSH production through this feedback mechanism, this compound can potentially reduce the primary stimulus for thyroid gland growth in certain types of goiter.[4]
Caption: this compound signaling pathway.
Overall Experimental Workflow
A tiered approach is recommended, progressing from in vitro characterization to in vivo preclinical models, and culminating in a well-designed clinical trial. This workflow ensures a comprehensive evaluation of this compound's efficacy and safety profile for goiter reduction.
Caption: Tiered experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Human Thyroid Cells
Objective: To determine the direct effect of this compound on the proliferation and function of human thyroid follicular cells.
Methodology:
-
Cell Culture:
-
Utilize a human thyroid follicular epithelial cell line (e.g., Nthy-ori 3-1).
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
-
Experimental Groups:
-
Vehicle Control (0.1% DMSO).
-
This compound at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Positive Control (optional, depending on the assay, e.g., T3).
-
-
Assay 1: Cell Proliferation (MTT Assay):
-
Seed 5x10³ cells per well in a 96-well plate and allow to adhere for 24 hours.
-
Starve cells in serum-free media for 12 hours.
-
Treat cells with this compound or vehicle for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
-
Assay 2: Gene Expression Analysis (qPCR):
-
Treat cells in 6-well plates with this compound for 24 hours.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for TSH Receptor (TSHR) and a housekeeping gene (e.g., GAPDH). Analyze relative gene expression using the ΔΔCt method.
-
-
Assay 3: Thyroglobulin (Tg) Secretion (ELISA):
-
Treat cells as in the proliferation assay.
-
Collect cell culture supernatant at the end of the treatment period.
-
Measure the concentration of thyroglobulin in the supernatant using a human Tg ELISA kit according to the manufacturer's instructions.
-
Data Presentation:
Table 1: In Vitro Effects of this compound on Thyroid Cells
| Treatment Group | Cell Viability (% of Control) | Relative TSHR mRNA Expression | Thyroglobulin (ng/mL) |
|---|---|---|---|
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 50.5 ± 4.1 |
| This compound (10 nM) | 98.1 ± 4.8 | 0.8 ± 0.09 | 45.2 ± 3.8 |
| This compound (100 nM) | 95.3 ± 5.1 | 0.6 ± 0.07 | 38.7 ± 3.5 |
| this compound (1 µM) | 80.2 ± 6.3 | 0.3 ± 0.05 | 25.1 ± 2.9 |
Protocol 2: In Vivo Efficacy of this compound in a Rodent Goiter Model
Objective: To evaluate the efficacy of this compound in reducing goiter size and to assess its effects on systemic thyroid hormone levels in a validated animal model. The athymic nude mouse model has been used for xenotransplantation of human goiter tissue.[10][11]
Methodology:
-
Animal Model:
-
Use 8-week-old male Wistar rats.
-
Induce goiter by administering 0.05% propylthiouracil (PTU) in drinking water for 4 weeks.
-
-
Experimental Groups (n=10 per group):
-
Group 1 (Sham): Normal drinking water, vehicle administration.
-
Group 2 (Goiter Control): PTU water, vehicle administration.
-
Group 3 (this compound Low Dose): PTU water, this compound (e.g., 0.1 mg/kg/day, oral gavage).
-
Group 4 (this compound High Dose): PTU water, this compound (e.g., 0.5 mg/kg/day, oral gavage).
-
-
Treatment and Monitoring:
-
After the 4-week induction period, begin the 4-week treatment period. Continue PTU administration in groups 2-4.
-
Monitor animal body weight weekly.
-
Measure thyroid gland volume weekly using a high-frequency small animal ultrasound system.
-
-
Endpoint Analysis (at the end of the 8-week study):
-
Blood Collection: Collect terminal blood samples via cardiac puncture. Separate serum and store at -80°C.
-
Hormone Analysis: Measure serum TSH, T3, and T4 levels using commercially available rat-specific ELISA kits.[12][13]
-
Thyroid Gland Excision: Euthanize animals, carefully dissect and weigh the thyroid glands.
-
Histopathology: Fix one lobe of the thyroid in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[14][15] Evaluate follicular cell hyperplasia, colloid content, and overall architecture.[14]
-
Data Presentation:
Table 2: In Vivo Goiter Reduction and Hormone Levels
| Group | Initial Thyroid Volume (mm³) | Final Thyroid Volume (mm³) | Thyroid Weight (mg) | Serum TSH (mIU/L) | Serum T4 (µg/dL) |
|---|---|---|---|---|---|
| Sham | 15.2 ± 2.1 | 16.1 ± 2.3 | 20.5 ± 3.0 | 2.5 ± 0.4 | 4.8 ± 0.6 |
| Goiter Control | 45.8 ± 5.5 | 48.3 ± 6.1 | 65.2 ± 7.8 | 15.1 ± 2.2 | 1.1 ± 0.3 |
| This compound Low | 46.1 ± 5.8 | 35.7 ± 4.9* | 48.9 ± 6.5* | 5.3 ± 0.9* | 2.5 ± 0.4* |
| This compound High | 45.5 ± 5.2 | 25.1 ± 4.1* | 33.6 ± 5.1* | 1.8 ± 0.5* | 3.9 ± 0.5* |
*p < 0.05 compared to Goiter Control
Protocol 3: Phase II Clinical Trial Design (Outline)
Objective: To assess the efficacy, safety, and tolerability of this compound for reducing goiter volume in human subjects with benign euthyroid multinodular goiter.
Methodology:
-
Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Adults (18-70 years) with a diagnosis of benign multinodular goiter confirmed by ultrasound and fine-needle aspiration.
-
Thyroid volume ≥ 30 mL.
-
Normal baseline thyroid function tests (TSH, FT4, FT3).
-
-
Intervention:
-
Group A: this compound (oral, daily, dose to be determined from preclinical data and Phase I trials).
-
Group B: Placebo (oral, daily).
-
-
Endpoints:
-
Primary Endpoint: Percentage change in thyroid volume from baseline to 12 months, as measured by Magnetic Resonance Imaging (MRI) or high-resolution ultrasound.[16][17]
-
Secondary Endpoints:
-
Change in serum TSH, FT4, and FT3 levels at 3, 6, 9, and 12 months.
-
Change in goiter-related symptoms assessed by a validated questionnaire.
-
Incidence and severity of adverse events.
-
Proportion of subjects with a ≥25% reduction in thyroid volume.
-
-
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the percentage change in thyroid volume between the two groups, with baseline volume as a covariate.
-
Data Presentation:
Table 3: Clinical Trial Primary Endpoint Data Summary
| Parameter | Placebo Group (n=50) | This compound Group (n=50) | P-value |
|---|---|---|---|
| Baseline Thyroid Volume (mL) | |||
| Mean (SD) | 45.2 (8.1) | 46.1 (8.5) | 0.68 |
| Thyroid Volume at 12 Months (mL) | |||
| Mean (SD) | 43.8 (7.9) | 34.5 (7.2) | <0.001 |
| Percentage Change from Baseline |
| Mean (SD) | -3.1% (5.5) | -25.2% (8.9) | <0.001 |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | 51-24-1 | Benchchem [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 9. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Model of the athymic nude mouse for the study of benign goiter disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.de]
- 12. Thyroid function tests - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thyroid Function Tests | American Thyroid Association [thyroid.org]
- 14. uw.pressbooks.pub [uw.pressbooks.pub]
- 15. etj.bioscientifica.com [etj.bioscientifica.com]
- 16. Improvement of goiter volume reduction after 0.3 mg recombinant human thyrotropin-stimulated radioiodine therapy in patients with a very large goiter: a double-blinded, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioiodine therapy for thyroid volume reduction of large goitres - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tiratricol Dosage for TSH Suppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tiratricol (TRIAC) dosage in experimental settings aimed at achieving maximum Thyroid-Stimulating Hormone (TSH) suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in TSH suppression?
A1: this compound, or triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone T3.[1][2] It is structurally similar to T3 and functions as a thyroid hormone analog.[3] this compound exerts its effects by binding to and activating thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear transcription factors that regulate gene expression.[3][4] This binding mimics the action of T3.[3] A key mechanism for TSH suppression is this compound's action on the hypothalamus-pituitary-thyroid (HPT) axis, where it inhibits the secretion of TSH from the pituitary gland through a negative feedback loop.[5][6]
Q2: We are observing high variability in TSH suppression at the same this compound dosage across our animal models. What could be the cause?
A2: High variability can stem from several factors. Firstly, this compound's distribution among different organs is heterogeneous.[5][6] Unlike T3, this compound is not efficiently transported into the cerebrum across the blood-brain barrier.[5][6] This can lead to differential effects on the central and peripheral components of the HPT axis. Secondly, individual differences in metabolism and clearance of this compound can affect its bioavailability and efficacy. This compound is metabolized in the liver via glucuronidation and excreted through the bile duct.[7] Variations in these pathways among subjects could lead to inconsistent TSH suppression. Lastly, ensure consistent administration methods, as about 67% of an oral dose is absorbed, and factors like fed vs. fasted state could influence this.[2]
Q3: What are the expected effects of this compound on peripheral tissues when used for TSH suppression?
A3: While the goal may be pituitary-specific TSH suppression, this compound exerts parallel effects on peripheral tissues.[8] Studies have shown that at doses sufficient to suppress TSH, this compound also has significant thyromimetic effects on the liver and skeleton.[9][10] For instance, it can lead to increased levels of sex hormone-binding globulin (SHBG) and osteocalcin, and a reduction in serum cholesterol and LDL cholesterol.[9][10] Researchers should not assume this compound is pituitary-specific and should monitor for these peripheral effects.[9]
Q4: Can this compound be used in combination with other thyroid hormones like Levothyroxine (L-T4)?
A4: Yes, this compound has been studied in combination with L-T4. In one study with athyreotic patients, the addition of this compound to an L-T4 regimen resulted in a 46% reduction in the L-T4 dose required to achieve the same level of TSH suppression.[9] However, another study concluded that there is no justification for using TRIAC as a suppressive treatment in thyroid cancer patients, even when combined with T4, as it has parallel effects on the pituitary and peripheral tissues.[8]
Q5: What potential adverse effects or toxicities should we monitor for during our in-vivo experiments?
A5: Even in a research context, it is crucial to monitor for signs of thyrotoxicosis. Potential side effects observed in clinical settings, which may translate to animal models, include cardiovascular stress, such as increased heart rate.[11] Other potential effects include bone loss with long-term administration.[11] It is also important to monitor for general health indicators such as weight loss, diarrhea, and fatigue.[12][13] Long-term use can also lead to the suppression of the thyroid gland's own hormone production.[11] Regular monitoring of cardiac function, bone density markers, and liver function is advisable in long-term studies.[1]
Troubleshooting Guide
Issue: TSH levels are not suppressed to the target level despite administering the calculated dose of this compound.
-
Solution 1: Verify Drug Preparation and Administration. this compound can be unstable in certain solutions.[14] It is recommended to prepare working solutions immediately before use.[14] For oral administration, ensure the vehicle used (e.g., water suspension) is appropriate and administered consistently.[1] For parenteral routes, confirm solubility and stability in the chosen vehicle.
-
Solution 2: Dose Adjustment. The required dosage can vary. In a study on patients with thyroid hormone resistance, dosages were gradually increased every two weeks to achieve the desired TSH suppression.[15] Consider a dose-escalation study to determine the optimal dose for your specific model and experimental conditions.
-
Solution 3: Assess Bioavailability. If absorption is a concern, consider alternative administration routes. Interactions with other compounds can also affect absorption. For example, cholestyramine can decrease the absorption of this compound.[12]
Issue: Significant peripheral thyrotoxic effects are observed before achieving target TSH suppression.
-
Solution 1: Re-evaluate Dosage and Combination Therapy. this compound has been shown to have parallel effects on the pituitary and peripheral tissues.[8] A lower dose of this compound in combination with a physiological dose of L-T4 might achieve TSH suppression with a different profile of peripheral effects, although some studies suggest this does not spare peripheral tissues.[8][9]
-
Solution 2: Monitor Organ-Specific Markers. Proactively measure markers of hepatic and skeletal activity (e.g., SHBG, osteocalcin) alongside TSH to create a comprehensive profile of this compound's effects at a given dose.[9][10] This will help in identifying a therapeutic window for your research question.
Data Presentation
Table 1: Summary of this compound Dosages and Effects on TSH from Human Studies
| Study Population | This compound Dosage | Co-medication | Outcome on TSH | Reference |
| Patients with Thyroid Hormone Resistance | 0.35 - 4.2 mg/day (dose escalated every 2 weeks) | None | Dose-dependent suppression of basal and TRH-stimulated TSH. | [15] |
| Athyreotic Thyroid Carcinoma Patients | 10 µg/kg twice daily | L-T4 (0.7 µg/kg daily) | Required 46% less L-T4 to achieve TSH suppression (<0.1 mU/L). | [9] |
| Athyreotic Patients | 24 µg/kg twice daily | None | TSH suppressed to <0.1 mU/L. | [10] |
| Differentiated Thyroid Carcinoma Patients | 500 or 1000 µ g/day | L-T4 (1.8 µg/kg/day) | Significant and dose-dependent decrease in serum TSH levels. | [8] |
Experimental Protocols
Protocol: TSH Suppression in a Murine Model
This is a generalized protocol based on methodologies described in the literature and should be adapted for specific experimental needs.
-
Animal Model: Use euthyroid or chemically-induced hypothyroid mice (e.g., via 6-propyl-2-thiouracil (PTU) administration).[5][6]
-
This compound Preparation:
-
Prepare this compound stock solution. A reference suggests dissolving in ethanol, but notes instability.[14] Another formulation for in-vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with the recommendation to prepare it fresh.[14]
-
For administration, dilute the stock solution to the desired final concentration in a suitable vehicle.
-
-
Administration:
-
Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection). Dosing frequency will depend on the pharmacokinetic profile and experimental design (e.g., once daily).
-
-
Dosage Groups:
-
Include a vehicle control group.
-
Include at least one positive control group, such as L-T3 administration.[5]
-
Administer different doses of this compound to determine a dose-response curve for TSH suppression.
-
-
Monitoring and Sample Collection:
-
Monitor animals daily for general health and signs of thyrotoxicosis (e.g., weight loss, increased activity).
-
At the end of the treatment period, collect blood samples for serum analysis.
-
Harvest tissues (pituitary, liver, heart, cerebrum) for gene expression analysis (e.g., qPCR for Tshb, Dio1, Dio2).[5][16]
-
-
Biochemical Analysis:
-
Measure serum TSH, T3, and T4 levels using commercially available ELISA or radioimmunoassay kits.
-
Measure peripheral markers of thyroid hormone action, such as serum cholesterol, SHBG, and alkaline phosphatase.[9]
-
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51-24-1 | Benchchem [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. TRIAC (3,5,3'-triiodothyroacetic acid) has parallel effects at the pituitary and peripheral tissue levels in thyroid cancer patients treated with L-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 14. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 15. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting Inconsistent Results in Tiratricol Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tiratricol (also known as TRIAC or 3,3',5-triiodothyroacetic acid) in their experiments, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to variability in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
I. General Issues & Preparation
Question: My this compound stock solution appears to have lost potency, leading to inconsistent results. How should I prepare and store it?
Answer: Proper preparation and storage of your this compound stock solution are critical for maintaining its stability and ensuring consistent activity in your experiments.
-
Preparation: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve 6.22 mg of this compound (MW: 621.93 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Ensure complete dissolution by gentle vortexing or sonication in a water bath.[1][3]
-
Storage:
-
For long-term storage (up to 6 months), aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[1][4]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][4]
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4]
-
Protect the stock solution from light.[3]
-
Question: I'm observing high variability between replicate wells in my cell-based assays. What are the potential causes?
Answer: High variability between replicates can stem from several factors related to your experimental setup and execution.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes to dispense equal cell numbers into each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Inadequate Mixing: When adding this compound or other reagents to your wells, ensure gentle but thorough mixing to achieve a uniform concentration across the well.
-
Cell Passage Number: Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered responses to stimuli.[3] It is recommended to use cells within a consistent and documented passage number range for all experiments. High-passage cells (>40) may show altered morphology, growth rates, and gene expression.[3]
II. Inconsistent Dose-Response
Question: The dose-response curve for this compound in my experiments is not consistent. Sometimes the EC50 value shifts, or the maximal response varies. Why might this be happening?
Answer: Inconsistent dose-response curves are a common issue and can be attributed to several factors:
-
Serum Concentration in Media: Fetal Bovine Serum (FBS) contains endogenous thyroid hormones and binding proteins that can compete with or sequester this compound, altering its effective concentration.
-
Recommendation: For dose-response experiments, it is advisable to use charcoal-stripped FBS to remove endogenous hormones. If this is not possible, maintain a consistent and documented lot and concentration of FBS across all experiments to minimize variability. Different concentrations of FBS can affect cell proliferation and metabolic activity, which can indirectly influence the response to this compound.[5][6][7]
-
-
Compound Stability in Media: this compound, like other small molecules, may have limited stability in aqueous cell culture media at 37°C. Degradation over the course of a multi-day experiment can lead to a decrease in the effective concentration.
-
Recommendation: While specific data on this compound stability in media is limited, it is good practice to refresh the media with freshly diluted this compound for longer experiments (e.g., every 24-48 hours). The stability of components in cell culture media can be affected by factors like temperature, light exposure, and interactions with other components.[8][9]
-
-
Cell Health and Confluency: The physiological state of your cells can significantly impact their responsiveness. Cells that are overly confluent, stressed, or in a different growth phase may exhibit altered receptor expression or signaling pathway activity.
-
Recommendation: Seed cells at a consistent density and treat them with this compound when they are in the exponential growth phase. Always perform a visual inspection of the cells before treatment.
-
-
Receptor Expression Levels: The expression of thyroid hormone receptors (TRα and TRβ) can vary with cell cycle stage, which can influence the cellular response to this compound.[10] Synchronizing cells before treatment can reduce this variability, though it may also alter cell physiology.
III. Variability in Gene Expression (qPCR) & Reporter Assays
Question: I am seeing inconsistent induction of thyroid hormone target genes (e.g., Dio1, Hairless) with this compound treatment in my qPCR experiments. What should I troubleshoot?
Answer: Variability in qPCR results can arise from the cell culture phase or the qPCR workflow itself.
-
Cell Culture and Treatment:
-
Refer to the points above regarding serum, compound stability, and cell health.
-
Ensure that the treatment duration is consistent and optimized. The kinetics of gene expression can vary, with some genes showing an early response and others a delayed one.[11]
-
-
qPCR Workflow:
-
RNA Quality: Ensure high-quality, intact RNA is extracted from your cells. Use a consistent RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding.
-
Reverse Transcription (RT): The efficiency of the RT reaction can be a major source of variability. Use a consistent amount of RNA for each reaction and include a no-RT control to check for genomic DNA contamination.
-
Primer/Probe Design: Use validated primer and probe sets. For gene expression studies, it is recommended to design primers that span an exon-exon junction to avoid amplification of genomic DNA.[12]
-
Reference Gene Selection: The choice of reference (housekeeping) gene is critical. The expression of the reference gene should be stable across all experimental conditions. Validate your reference gene for your specific cell line and treatment conditions.
-
Question: My luciferase reporter gene assay for thyroid hormone receptor activation is giving a low signal-to-noise ratio or inconsistent results with this compound. What could be the issue?
Answer: A stable reporter cell line, such as the GH3.TRE-Luc cell line, has been shown to be highly responsive to this compound (Triac).[5] If you are experiencing issues, consider the following:
-
Transfection Efficiency (for transient transfections): If you are transiently transfecting a reporter plasmid, variability in transfection efficiency between wells is a common problem. Co-transfecting a control plasmid (e.g., expressing Renilla luciferase) can be used to normalize the data.
-
Cell Line Choice: Ensure your chosen cell line expresses the thyroid hormone receptors (TRα and/or TRβ).
-
Assay Window: Optimize the concentration of the reporter plasmid and the treatment duration to achieve a robust assay window (the difference between the stimulated and unstimulated signal).
-
Compound Interference: At high concentrations, some compounds can interfere with the luciferase enzyme or be cytotoxic, leading to a decrease in signal. Always run a cell viability assay in parallel with your reporter assay to rule out cytotoxicity.
Data Presentation
The following tables summarize key quantitative data related to this compound's activity.
Table 1: this compound Binding Affinity for Thyroid Hormone Receptors
| Receptor Isoform | Ligand | Binding Affinity (Kd or IC50) | Reference |
| TRβ1 | This compound (Triac) | Higher affinity than T3 | [6] |
| TRβ2 | This compound (Triac) | Higher affinity than T3 | [6] |
| TRα1 | T3 | ~7-fold higher affinity than T4 | [13] |
Note: Specific Ki or Kd values for this compound can vary between studies and assay conditions. One study reported EC50 values of 1.81 nM for TRα and 4.13 nM for TRβ in a reporter assay.[14]
Table 2: Potential Off-Target Effects of this compound
| Effect | Target/Pathway | Effective Concentration (IC50) | Reference |
| Inhibition of LPS-induced cytotoxicity | Intracellular toxin neutralization | 20 µM | [4] |
| Inhibition of Lipid A-induced cytotoxicity | Intracellular toxin neutralization | 32 µM | [4] |
| Antiviral activity (Yellow Fever Virus) | Viral NS5 protein (RdRp domain) | Not specified | [4] |
Note: These off-target effects are generally observed at micromolar concentrations, which may be higher than the concentrations used to study thyroid hormone receptor-mediated effects.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder (analytical standard grade)[4]
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Aseptically weigh out 6.22 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][4]
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is important to make fresh dilutions for each experiment.
-
Protocol 2: qPCR for Thyroid Hormone Target Gene Expression
This protocol is adapted for a 24-well plate format using HepG2 cells, a human liver cell line that expresses thyroid hormone receptors.
-
Cell Seeding:
-
Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours in complete medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or charcoal-stripped serum-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.[15]
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcriptase kit and oligo(dT) primers.[15]
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix.
-
Use validated primers for your target genes (e.g., Dio1, Hairless) and a validated reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Example Thermocycling Conditions: [15]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF)
This protocol provides a general framework for using the Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment (if applicable as a pre-treatment):
-
Treat cells with various concentrations of this compound for a specified duration before the assay.
-
-
Assay Preparation (Day of Assay):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose.
-
Incubate the cell plate in a non-CO2 37°C incubator for one hour to allow for temperature and pH equilibration.
-
Prepare the inhibitor compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.[2][16]
-
-
Seahorse XF Assay:
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]
-
Mandatory Visualizations
References
- 1. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle-dependent Expression of Thyroid Hormone Receptor-β Is a Mechanism for Variable Hormone Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 51-24-1 | Benchchem [benchchem.com]
- 15. goldbio.com [goldbio.com]
- 16. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Tiratricol in different experimental buffers.
Technical Support Center: Tiratricol Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common experimental buffers. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: Which buffer should I choose for my experiments involving this compound?
The optimal buffer depends on the specific requirements of your experiment, particularly the desired pH. Phosphate, citrate, and acetate buffers are commonly used in pharmaceutical formulations.[1][2] For cell culture experiments, physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 are standard. However, this compound's stability is pH-dependent, so it is crucial to validate its stability in your chosen buffer system.
Q2: How does pH affect the stability of this compound?
Q3: My this compound solution appears cloudy or has precipitated. What could be the cause?
Precipitation can occur due to several factors:
-
Low Solubility: this compound has low aqueous solubility. Ensure you are not exceeding its solubility limit in your buffer. Using a co-solvent like DMSO for stock solutions is common.[5]
-
pH Changes: The solubility of a compound can change significantly with pH, especially near its pKa.
-
Buffer Incompatibility: Some buffer components may interact with the compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause precipitation. It is advisable to aliquot stock solutions.[6]
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's stability?
Yes, inconsistent bioactivity is a classic sign of compound instability. If this compound degrades in your culture medium, its effective concentration will decrease over the course of the experiment, leading to variable results. A study on the related thyroid hormones T3 and T4 showed significant loss due to adsorption to plastic labware, which was prevented by adding albumin.[7] Consider adding albumin (e.g., 1 mg/mL) to your infusate or media, especially in low-protein conditions, to prevent loss of this compound.
Q5: How should I prepare and store this compound solutions?
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO, in which this compound is highly soluble.[5]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light, as light exposure can cause degradation of photosensitive compounds.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your chosen experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods unless their stability has been confirmed.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Biological Activity | Compound Degradation: this compound may have degraded due to improper pH, temperature, or light exposure. | 1. Perform a stability study in your experimental buffer (see Protocol 1). 2. Prepare fresh solutions before each experiment. 3. Confirm the identity and purity of your this compound source via analytical methods like HPLC-MS. |
| Inconsistent Results / Poor Reproducibility | Adsorption to Plastics: this compound, similar to other thyroid hormones, may adsorb to plastic tubes and plates, reducing the effective concentration.[7] | 1. Consider adding a carrier protein like albumin (1 mg/mL) to your buffer or media.[7] 2. Use low-adsorption plasticware. 3. Pre-incubate plates with a blocking solution if applicable. |
| Progressive Degradation: The compound may be degrading over the time course of your experiment. | 1. Minimize the duration of the experiment where possible. 2. Replenish the this compound-containing medium at regular intervals for long-term experiments. | |
| Precipitate Formation in Working Solution | Poor Solubility: The concentration in the aqueous buffer may exceed the solubility limit. | 1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of solvent toxicity. 3. Adjust the pH of the buffer, as solubility can be pH-dependent. |
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
Quantitative Data Summary
Specific public data on this compound's degradation kinetics is limited. The following table provides a hypothetical stability profile based on general principles of drug stability.[3][4] This data should be used as a guideline only. Researchers must perform their own stability studies for their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Hypothetical Stability (t½) | Potential Issues |
| Citrate Buffer | 5.0 | 25 | > 48 hours | May cause pain in subcutaneous injections.[1] |
| Phosphate Buffer | 7.4 | 25 | 8 - 12 hours | Potential for pH shift upon freezing.[1] |
| 7.4 | 4 | 24 - 48 hours | Slower degradation at lower temperatures. | |
| Tris Buffer | 7.4 | 25 | 12 - 24 hours | Can be unstable due to CO2 absorption.[8] |
| Carbonate Buffer | 9.0 | 25 | < 4 hours | Alkaline pH may accelerate hydrolysis. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer over time using HPLC.[9]
1. Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Selected buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)
-
HPLC system with UV or PDA detector
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)
-
Incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve in DMSO to create a 10 mM stock solution.
-
Prepare Working Solution: Dilute the stock solution with the selected buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to prevent solvent effects.
-
Set Time Points: Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Sample Collection: At each time point, withdraw an aliquot of the solution and immediately transfer it to an HPLC vial. If not analyzing immediately, store at -20°C.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 301 nm).
-
The peak corresponding to this compound should decrease over time if degradation occurs. New peaks corresponding to degradation products may appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway
This compound is an analog of the thyroid hormone T3 and largely mimics its mechanism of action.[10][11] It binds to thyroid hormone receptors (TRs) in the nucleus, which then act as transcription factors to regulate genes involved in metabolism.[10] A key feature is its ability to enter cells without the MCT8 transporter, a pathway that T3 and T4 rely on for entry into certain tissues.[12][13]
This compound Mechanism of Action
Caption: this compound's cellular mechanism of action.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of thyroid hormones during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Tiratricol In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiratricol in vitro. The information is designed to help identify and mitigate potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as triiodothyroacetic acid (TRIAC), is a thyroid hormone analog. Its primary mechanism of action is to bind to and activate thyroid hormone receptors (TRs), specifically TRα and TRβ, mimicking the effects of the endogenous thyroid hormone T3.[1] This interaction modulates the transcription of target genes involved in metabolism, growth, and development.[1] A key feature of this compound is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), which is the primary transporter for T3 and T4 into certain tissues.[2]
Q2: What are the known on-target effects of this compound in vitro?
A2: The primary on-target effects of this compound in vitro are mediated through the activation of TRα and TRβ. This leads to the regulation of gene expression. In cell-based assays, this compound has been shown to induce a dose-dependent response in reporter gene assays under the control of thyroid hormone response elements (TREs).[3][4]
Q3: What are the potential off-target effects of this compound?
A3: While comprehensive public data on the off-target profile of this compound is limited, researchers should be aware of potential interactions with other cellular components. Due to its structural similarity to other signaling molecules, this compound could potentially interact with other nuclear receptors or cellular proteins. It has been observed to have effects on hepatic and skeletal metabolism that are enhanced compared to T4.[4][5] Additionally, one study reported that this compound can decrease toll-like receptor 2 (TLR2) levels and the phosphorylation of Akt and MAPK in HEK-Blue™ cells.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A combination of experimental approaches is recommended. These include:
-
Competition assays: Using a known TR antagonist to see if it blocks the effects of this compound.
-
Gene silencing (siRNA/shRNA): Knocking down the expression of TRα and/or TRβ to see if the effect of this compound is diminished.
-
Gene editing (CRISPR-Cas9): Knocking out the genes for TRα and/or TRβ to ablate the on-target pathway.
-
Control compounds: Using a structurally similar but inactive analog of this compound as a negative control.
Q5: What are some general strategies to minimize off-target effects in my in vitro experiments?
A5: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration of this compound: Perform dose-response experiments to identify the lowest concentration that elicits the desired on-target effect.
-
Optimize experimental conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence off-target effects.
-
Use appropriate controls: Always include positive and negative controls in your experiments.
-
Validate findings with orthogonal assays: Confirm your results using different experimental methods that measure the same endpoint.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Cell-Based Assays
| Observed Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, uneven cell seeding, or inconsistent reagent mixing. | Ensure proper mixing of all reagents. Use calibrated pipettes and practice consistent pipetting techniques. Ensure a homogenous cell suspension before seeding. |
| No response to this compound treatment | Low expression of thyroid hormone receptors in the cell line. Inactive this compound. Suboptimal assay conditions. | Confirm TRα and TRβ expression in your cell line via qPCR or Western blot. Test a fresh stock of this compound. Optimize this compound concentration and incubation time. |
| Cell death at high this compound concentrations | Off-target toxicity or excessive on-target stimulation. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Lower the concentration of this compound used in subsequent experiments. |
| Effect observed is not blocked by a TR antagonist | The effect is likely mediated by an off-target mechanism. | Investigate potential off-target interactions using the methods described in the "Identifying Off-Target Effects" section below. |
Guide 2: Difficulty Confirming Off-Target Effects
| Observed Problem | Possible Cause | Troubleshooting Steps |
| siRNA knockdown of the suspected off-target does not rescue the phenotype | Inefficient knockdown of the target protein. The observed effect is not mediated by the suspected off-target. | Verify knockdown efficiency by qPCR and Western blot. Use at least two different siRNAs targeting the same gene to rule out off-target effects of the siRNA itself. |
| CRISPR-Cas9 knockout of the suspected off-target does not rescue the phenotype | Incomplete knockout in the cell population. Compensatory mechanisms are activated in the knockout cells. | Confirm knockout by sequencing and Western blot. Consider using an inducible knockout system to study the acute effects of gene ablation. |
| Inconsistent results from off-target validation experiments | Experimental variability. Complex signaling pathways with multiple interacting partners. | Standardize all experimental protocols. Use multiple validation methods to confirm the off-target interaction. |
Data Presentation
Table 1: In Vitro Activity of this compound on Thyroid Hormone Receptors
| Receptor | Assay Type | EC50 (nM) | Reference |
| TRα | Reporter Assay | 1.81 | |
| TRβ | Reporter Assay | 4.13 |
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay to Determine this compound Affinity for Thyroid Hormone Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for TRα and TRβ by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human TRα or TRβ ligand-binding domain (LBD)
-
[¹²⁵I]-T3 (radioligand)
-
This compound
-
Unlabeled T3 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2)[6]
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand ([¹²⁵I]-T3) at a concentration close to its Kd, and varying concentrations of this compound or unlabeled T3.
-
Add the purified TRα or TRβ LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Transfer the reaction mixture to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled T3) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay for On-Target and Off-Target Effects
This protocol can be used to assess the functional activity of this compound on thyroid hormone receptors (on-target) and other nuclear receptors (potential off-targets).
Materials:
-
HEK293T or GH3 cells[3]
-
Expression plasmid for the nuclear receptor of interest (e.g., TRα, TRβ, PPARs, RXRs)
-
Luciferase reporter plasmid containing the appropriate response element (e.g., TRE for TRs)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Control compounds (e.g., T3 as a positive control for TRs, known ligands for other nuclear receptors)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of this compound or control compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values.
Protocol 3: siRNA-Mediated Knockdown to Validate On-Target Effects
This protocol describes how to use siRNA to knockdown the expression of TRα and TRβ to confirm that the observed effects of this compound are mediated through these receptors.
Materials:
-
Cell line expressing TRα and TRβ
-
siRNAs targeting human TRα and TRβ (at least two different siRNAs per target)
-
Non-targeting control siRNA
-
Transfection reagent for siRNA (e.g., RNAiMAX)
-
This compound
-
Reagents for qPCR and Western blotting
Procedure:
-
Seed cells in 6-well plates.
-
Transfect the cells with siRNAs targeting TRα, TRβ, or a non-targeting control siRNA.
-
After 48-72 hours, treat the cells with this compound or vehicle control for the desired time.
-
Harvest the cells and perform the downstream assay to measure the biological effect of interest.
-
In parallel, harvest cells from a replicate plate to confirm knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Analyze the results to determine if the knockdown of TRα and/or TRβ attenuates the effect of this compound.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. This compound | 51-24-1 | Benchchem [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Tiratricol in aqueous solutions.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Tiratricol in aqueous solutions for experimental use.
Troubleshooting Guide
This section addresses specific issues that may be encountered when dissolving this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris buffer). What should I do?
A1: this compound has very low intrinsic aqueous solubility (approximately 0.00539 mg/mL) and will not dissolve directly in aqueous buffers at concentrations typically required for in vitro experiments.[1] You will need to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q2: I've prepared a concentrated stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to overcome this:
-
Decrease the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Use a lower stock concentration: Preparing a less concentrated initial stock solution in your organic solvent can sometimes help.
-
Incorporate surfactants or co-solvents in the final solution: The presence of a small percentage of a surfactant like Tween 80 or a co-solvent like PEG300 in the final aqueous solution can help maintain this compound's solubility.
-
Stepwise dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller aliquots while vortexing or stirring.
-
Increase the temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may improve solubility.[2] However, be mindful of the temperature stability of this compound and other components in your experiment.
Q3: I need to prepare an aqueous solution of this compound for in vivo studies. What formulation should I use?
A3: For in vivo administration, a common approach is to use a vehicle containing a mixture of co-solvents and surfactants. A widely suggested formulation is a combination of DMSO, PEG300, Tween 80, and saline.[3][4] For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3][4] It is crucial to dissolve the this compound in the DMSO and PEG300 first before adding the Tween 80 and then the saline.
Another suggested formulation for in vivo use involves solubilizing this compound in a mixture of 10% DMSO and 90% corn oil.[4]
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions or final formulations.[2][3] It is recommended to use an ultrasonic bath.[2] However, be cautious with the duration and power of sonication to avoid degradation of the compound.
Frequently Asked Questions (FAQs)
Q: What is the aqueous solubility of this compound?
A: The predicted water solubility of this compound is very low, reported as 0.00539 mg/mL.[1] Another source indicates its solubility in water is less than 1 mg/mL.[3]
Q: In which organic solvents is this compound soluble?
A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5][6] The solubility in these solvents is reported to be approximately 30 mg/mL to as high as 100 mg/mL in fresh DMSO.[6][7]
Q: Are there any other methods to enhance the aqueous solubility of this compound?
A: Yes, for drug development purposes, more advanced techniques can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound. These methods include:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.[8][9] A suggested formulation for in vivo studies uses SBE-β-CD.[3][4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate.[9]
-
pH Adjustment: As this compound has an acidic pKa of 2.31, its solubility is expected to increase in solutions with a pH above this value due to the formation of a more soluble salt.[1] However, the stability of the compound at different pH values should be considered.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 0.00539 mg/mL | [1] |
| Water | < 1 mg/mL | [3] |
| DMSO | ≥ 29.5 mg/mL | [10][11] |
| DMSO | ≥ 42 mg/mL | [5] |
| DMSO | 93 mg/mL | [3] |
| DMSO | 100 mg/mL | [7] |
| Ethanol | 30 mg/mL | [6] |
| Ethanol | 93 mg/mL | [3] |
| Dimethylformamide (DMF) | 30 mg/mL | [6] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Concentration | Achievable this compound Concentration | Reference(s) |
| DMSO, PEG300, Tween 80, Saline | 10%, 40%, 5%, 45% | 3.3 mg/mL | [3] |
| DMSO, PEG300, Tween 80, Saline | 10%, 40%, 5%, 45% | ≥ 2.5 mg/mL | [4] |
| DMSO, SBE-β-CD in Saline | 10%, 90% (of 20% SBE-β-CD solution) | ≥ 2.5 mg/mL | [4] |
| DMSO, Corn Oil | 10%, 90% | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 621.93 g/mol . For 1 mL of a 10 mM stock solution, you will need 6.22 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5]
-
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
-
Materials: this compound powder, DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile tube, add the required volume of DMSO (10% of the final volume).
-
Add the this compound powder to the DMSO and vortex until fully dissolved.
-
Add the required volume of PEG300 (40% of the final volume) and vortex until the solution is clear.
-
Add the required volume of Tween 80 (5% of the final volume) and mix thoroughly.
-
Finally, add the required volume of sterile saline (45% of the final volume) and vortex to obtain a clear solution.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Sequential steps for preparing an in vivo formulation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. raybiotech.com [raybiotech.com]
Technical Support Center: Managing Tiratricol-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tiratricol-induced cytotoxicity in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a thyroid hormone analog, can induce apoptosis in certain cancer cell lines. The primary mechanism appears to be initiated at the cell surface through the integrin αvβ3 receptor, rather than through classical nuclear thyroid hormone receptors.[1] This interaction triggers downstream signaling pathways that lead to programmed cell death.
Q2: Is the cytotoxic effect of this compound dependent on caspases?
A2: Evidence suggests that this compound can induce apoptosis through both caspase-dependent and caspase-independent pathways. While caspase-3 activation and subsequent PARP-1 cleavage have been observed, induction of Apoptosis-Inducing Factor (AIF) suggests a parallel caspase-independent mechanism is also at play.[1][2]
Q3: Does the expression of thyroid hormone receptors or integrin αvβ3 affect this compound's cytotoxicity?
A3: Yes, the expression level of integrin αvβ3 appears to be a critical factor. Cell lines with higher expression of integrin αvβ3 may be more susceptible to this compound-induced apoptosis.[1] While this compound is a thyroid hormone analog, its cytotoxic effects seem to be primarily mediated by this cell surface receptor. The role of nuclear thyroid hormone receptors in this compound-induced cytotoxicity is less clear and may be cell-type specific.
Q4: What are the expected IC50 values for this compound-induced cytotoxicity?
A4: The IC50 values for this compound-induced cytotoxicity can vary significantly depending on the cell line and the assay conditions. Limited available data suggests that concentrations in the micromolar range are required to induce significant cell death in susceptible cancer cell lines. For a more detailed overview, please refer to the data presentation table below.
Data Presentation
Table 1: Summary of this compound-Induced Effects on Cell Viability
| Cell Line | Cancer Type | Effect | Concentration | Assay | Citation |
| OVCAR3 | Ovarian Cancer | Reduced cell proliferation and viability, induced apoptosis | 10 µM and 25 µM | Not specified | [1] |
| A2780 | Ovarian Cancer | Reduced cell proliferation and viability, induced apoptosis | 10 µM and 25 µM | Not specified | [1] |
| HEK293 (αvβ3-transfected) | - | Induced apoptosis | 10 µM and 25 µM | Annexin-V/PI | [1] |
| CHOK1 (normal hamster ovary) | Non-cancerous | No significant effect on viability | Up to 25 µM | Not specified | [1] |
Note: This table summarizes the currently available data. Researchers should perform dose-response experiments to determine the IC50 value for their specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in appropriate culture vessels.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent cell health and passage number.
-
Solution: Ensure that cells are in the exponential growth phase and within a consistent, low passage number range for all experiments. Document cell viability and morphology before each experiment.
-
-
Possible Cause 2: this compound degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in culture medium over long incubation periods should be considered.
-
-
Possible Cause 3: Variability in cell seeding density.
-
Solution: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding in each well.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Cell line is resistant to this compound-induced apoptosis.
-
Solution: Check the expression level of integrin αvβ3 in your cell line. Low or absent expression may confer resistance. Consider using a cell line known to be sensitive as a positive control.
-
-
Possible Cause 2: this compound is binding to serum proteins in the culture medium.
-
Solution: Thyroid hormones are known to bind to serum proteins, which can reduce their bioavailability.[2] Try reducing the serum concentration in your culture medium during the treatment period. However, be aware that this may also affect cell health. Alternatively, use thyroid hormone-depleted serum.[3][4]
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.
-
Issue 3: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause 1: Different mechanisms of cell death being measured.
-
Solution: MTT measures metabolic activity, which can be affected by factors other than cell death, while LDH measures membrane integrity. This compound may be causing metabolic changes that do not immediately lead to membrane rupture. Use a more direct measure of apoptosis, such as Annexin V staining or caspase activity assays, to confirm the mode of cell death.
-
-
Possible Cause 2: Interference of this compound with the assay components.
-
Solution: Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference that may lead to false positive or negative results.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting flow for this compound cytotoxicity experiments.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid cancer cell lines: Critical models to study thyroid cancer biology and new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid cancer cell lines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tiratricol stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tiratricol (also known as Triiodothyroacetic acid or TRIAC) stock solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific requirements of your experiment and downstream applications. For cell culture experiments, DMSO is a common choice, but it is crucial to use a fresh, anhydrous grade as DMSO is hygroscopic and absorbed moisture can affect the solubility and stability of this compound.
2. What is the maximum concentration for a this compound stock solution?
The solubility of this compound is approximately 30 mg/mL in ethanol, DMSO, and DMF.[1] However, for long-term storage, it is advisable to prepare stock solutions at a concentration that is both convenient for dilutions and ensures stability. A common stock concentration for in vitro experiments is 10 mM.
3. What are the optimal storage conditions for long-term stability?
For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[2][3][4][5][6][7][8] Storage at -80°C is generally recommended for periods longer than one month. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3][4][5][6][7]
4. How long can this compound stock solutions be stored?
The stability of this compound stock solutions depends on the storage temperature and solvent. The following table summarizes the recommended storage durations:
| Storage Temperature | Solvent | Recommended Storage Duration |
| -20°C | DMSO, Ethanol | Up to 1 month[2][5][6] |
| -80°C | DMSO, Ethanol | Up to 6 months or longer[2][3][4][5] |
| 4°C | - | Not recommended for long-term storage; suitable for short-term (up to a week) frequent use.[3] |
5. Should this compound stock solutions be protected from light?
Yes, it is recommended to protect this compound solutions from light, as light exposure can contribute to degradation.[9] Storing aliquots in amber vials or wrapping tubes in foil can help minimize light exposure.
6. Is it necessary to purge the solvent with an inert gas?
Purging the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound can help to remove dissolved oxygen and minimize oxidative degradation, thereby enhancing the stability of the stock solution.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration may be too high for the storage temperature, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[4][5][6] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the use of anhydrous solvent. |
| Inconsistent experimental results with the same stock solution. | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light and air. | Prepare fresh aliquots from a new batch of solid this compound. Always use a fresh aliquot for each experiment. Verify the concentration and integrity of the stock solution using a stability-indicating method like HPLC or UV-Vis spectrophotometry. |
| Difficulty dissolving this compound at the desired concentration. | The solvent quality may be poor (e.g., wet DMSO), or the solubility limit might be lower than anticipated under your specific conditions. | Use a fresh, high-purity, anhydrous solvent. Sonication can aid in dissolution.[3] If solubility remains an issue, consider preparing the stock solution at a slightly lower concentration. |
| Suspected degradation of the stock solution. | Exposure to light, oxygen, high temperatures, or repeated freeze-thaw cycles can lead to degradation. | Perform a stability analysis. A simple method is to measure the absorbance spectrum using a UV-Vis spectrophotometer and compare it to that of a freshly prepared solution. For a more detailed analysis, a stability-indicating HPLC method is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 621.93 g/mol ).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or more).
Protocol 2: Assessment of this compound Stock Solution Stability using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 Series or equivalent with a UV detector.
-
Column: Phenomenex® Gemini C18 (150 × 4.6 mm i.d., 5 μm).[5]
-
Mobile Phase: Acetonitrile and 0.1% Triethylamine (TEA) buffer (pH 5.6) in a 40:60 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 35°C.[5]
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Thaw an aliquot of the stored stock solution and dilute it to the same concentration as the fresh standard.
-
Inject both the fresh standard and the stored sample into the HPLC system.
-
Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the stored sample would indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak areas.
Visualizations
This compound Signaling Pathway
This compound, as a thyroid hormone analog, exerts its biological effects primarily through the genomic signaling pathway by binding to thyroid hormone receptors (TRs), which are nuclear receptors that act as transcription factors.
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound stock solutions.
Caption: Workflow for assessing this compound solution stability.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a fast RP-HPLC method to determine the analogue of the thyroid hormone, 3,5,3′-triiodothyroacetic acid (TRIAC), in polymeric nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for rapid separation of 3,5,3'-triiodothyroacetic acid in human serum by fast protein liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation [sgs.com]
Technical Support Center: Refining Protocols for Tiratricol Administration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Tiratricol (also known as TRIAC or 3,3',5-triiodothyroacetic acid) in mouse models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in mouse models?
This compound is a thyroid hormone analog, meaning it mimics the action of natural thyroid hormones like T3.[1][2][3] It is often used in research because it can bind to and activate thyroid hormone receptors (TRs), particularly showing a high affinity for the β1-isoform (TRβ1).[4] A key feature of this compound is its ability to enter cells without relying on the MCT8 transporter, which is essential for the transport of T3 and T4 into certain tissues like the brain.[2][3][4] This makes it a valuable tool for studying conditions related to thyroid hormone deficiencies or transport defects, such as Allan-Herndon-Dley Syndrome (MCT8 deficiency).[2][4]
2. What are the common administration routes for this compound in mice?
Common administration routes for this compound in mice include:
-
Subcutaneous (s.c.) injection: This method is frequently used in studies focusing on neurodevelopmental effects.[5][6]
-
Oral administration: This can be done via gavage or by adding this compound to the drinking water.[7][8] Voluntary oral administration by incorporating the drug into a sweetened jelly is also a technique to minimize stress.
-
Intracerebroventricular (ICV) injection: This direct-to-brain administration route is used to bypass the blood-brain barrier and study central effects.[4][7]
-
Topical application: For dermatological studies, this compound can be applied directly to the skin.[9]
3. How should this compound be prepared and stored?
This compound is unstable in aqueous solutions and should be prepared fresh.[10] For stock solutions, it can be dissolved in DMSO or ethanol and stored at -80°C for up to a year, with aliquots recommended to avoid freeze-thaw cycles.[10] For short-term use, stock solutions may be stored at 4°C for over a week.[10] For in vivo formulations, a common vehicle is a mix of DMSO, PEG300, Tween 80, and saline.[10] It is crucial to ensure the solution is clear before administration.[10][11]
4. What are the potential side effects of this compound administration in mice?
As a thyroid hormone analog, this compound can induce symptoms of hyperthyroidism if overdosed.[1] These can include increased heart rate, anxiety, and tremors.[1] Researchers should monitor for signs of thyrotoxicosis, such as weight loss despite normal or increased food intake, and changes in activity levels.[12][13] It's also important to monitor organ-specific effects, as this compound has been shown to have pronounced effects on the liver and skeleton.[14]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| No observable effect at the expected dose. | 1. Incorrect dosage calculation. 2. Degradation of this compound. 3. Inefficient administration route for the target tissue. 4. Individual animal variation. | 1. Double-check all calculations for dosage and concentration. 2. Prepare fresh solutions before each experiment. Ensure proper storage of stock solutions.[10] 3. Consider an alternative administration route. For example, if oral administration does not yield cerebral effects, ICV injection might be necessary.[7][15] 4. Increase the number of animals in the study to account for biological variability. |
| Signs of hyperthyroidism (e.g., weight loss, hyperactivity). | 1. Dosage is too high. 2. Accumulation of the compound with repeated dosing. | 1. Reduce the dosage. Perform a dose-response study to determine the optimal dose for your specific model and research question. 2. Adjust the dosing frequency. Monitor for clinical signs and consider measuring serum thyroid hormone levels. |
| Precipitation of this compound in the vehicle. | 1. Poor solubility in the chosen vehicle. 2. Incorrect mixing procedure. | 1. Use recommended solvents and vehicles. Sonication or gentle heating may aid dissolution.[10] 2. Add solvents sequentially and ensure the solution is clear before adding the next component.[10] |
| Stress or injury to mice during administration (e.g., gavage). | 1. Improper handling or technique. 2. Animal anxiety. | 1. Ensure personnel are properly trained in the administration technique. 2. Consider less stressful methods like voluntary oral administration in sweetened jelly. |
| Inconsistent results between experiments. | 1. Variability in solution preparation. 2. Differences in animal handling or environmental conditions. 3. Batch-to-batch variability of the compound. | 1. Standardize the protocol for solution preparation and use fresh solutions for each experiment. 2. Maintain consistent housing, diet, and handling procedures for all animals. 3. If possible, use the same batch of this compound for the entire study. |
Data Presentation
Table 1: Summary of this compound Dosages and Administration Routes in Mice
| Research Focus | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Neurodevelopment | Mct8/Oatp1c1 DKO | 400 ng/g bw daily | Subcutaneous (s.c.) | Normalized myelination and locomotor performance when given in the first three postnatal weeks. | [5][6] |
| Neurodevelopment | Mct8/Oatp1c1 DKO | 50 ng/g or 400 ng/g | Subcutaneous (s.c.) | Dose-dependent improvement in CNS maturation. | [6] |
| Cerebral Hypothyroidism | Mct8KO | 30 ng/g bw per day | In drinking water | Insufficient to increase brain TRIAC content. | [7] |
| Skin Atrophy | Haired mouse | 1 nmol/cm² daily | Topical | Blocked betamethasone-induced skin atrophy. | [9] |
| Hypothyroidism | PTU-induced hypothyroid mice | 1 mg/mL | In drinking water | Upregulated TH-responsive genes in pituitary, liver, and heart, but not cerebrum. | [15][16] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Neurodevelopmental Studies
This protocol is based on studies in Mct8/Oatp1c1 deficient mice.[5][6]
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For daily injections, dilute the stock solution in sterile saline to the final desired concentration (e.g., 400 ng/g body weight). Prepare this working solution fresh each day.
-
-
Animal Dosing:
-
Weigh each mouse pup daily to accurately calculate the injection volume.
-
Using an insulin syringe with a fine-gauge needle (e.g., 30G), administer the calculated volume of this compound solution subcutaneously in the loose skin over the back/scruff.
-
Vary the injection site slightly each day to avoid irritation.
-
-
Treatment Schedule:
-
Begin daily injections at postnatal day 1 (P1) and continue for the desired duration (e.g., up to P21).
-
-
Monitoring:
-
Monitor pups for any adverse reactions, such as skin irritation at the injection site or signs of systemic toxicity.
-
Control groups should receive vehicle-only injections following the same procedure and schedule.
-
Mandatory Visualizations
Caption: Workflow for this compound administration experiments.
Caption: this compound's mechanism of action via thyroid receptors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 51-24-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular administration of the thyroid hormone analog TRIAC increases its brain content in the absence of MCT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Dose-response effects of tri-iodothyroacetic acid (Triac) and other thyroid hormone analogues on glucocorticoid-induced skin atrophy in the haired mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Navigating Confounding Variables in Tiratricol Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals working with Tiratricol, a thyroid hormone analog primarily investigated for the treatment of Monocarboxylate Transporter 8 (MCT8) deficiency. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in study design and data interpretation, with a specific focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in clinical studies of this compound for MCT8 deficiency?
A1: Given that MCT8 deficiency is a rare, X-linked genetic disorder, several key confounders need to be carefully managed. These include:
-
Age at treatment initiation: The developmental stage at which treatment begins can significantly impact neurological outcomes. Early intervention is hypothesized to be more effective.[1]
-
Severity of the underlying SLC16A2 mutation: Different mutations in the gene encoding the MCT8 transporter can lead to varying degrees of protein dysfunction and clinical severity.
-
Baseline nutritional status: Patients with MCT8 deficiency often suffer from failure to thrive and low body weight, which can influence treatment response and overall health outcomes.[2]
-
Co-morbidities: The presence of other health issues, such as seizures or recurrent infections, can confound the assessment of this compound's efficacy.
-
Supportive care regimen: Variations in physical, occupational, and nutritional support across study participants can impact developmental progress and other outcomes.
Q2: How can we control for the small sample sizes inherent in rare disease research like MCT8 deficiency?
A2: The limited patient population in rare diseases presents a significant challenge. To address this, researchers can employ specific study designs and statistical methods:
-
Longitudinal studies: These designs use each patient as their own control, comparing outcomes before and after treatment to reduce inter-individual variability.[3]
-
N-of-1 trial designs: This approach focuses on the effect of an intervention in a single individual, which can be particularly useful in ultra-rare disorders.
-
Use of historical controls: Comparing outcomes of treated patients with well-documented natural history data from untreated patients can provide a basis for assessing treatment effects.
-
Advanced statistical methods: Techniques such as coarsened exact matching (CEM) and targeted maximum likelihood estimation (TMLE) are robust for small sample sizes and can help balance baseline characteristics between treated and control groups.
Q3: What are the key biomarkers to monitor in this compound studies, and what are the potential pitfalls?
A3: The primary biochemical endpoint in this compound trials is the reduction of serum triiodothyronine (T3) levels, which are typically elevated in MCT8 deficiency.[4] It is also crucial to monitor thyroid-stimulating hormone (TSH) and thyroxine (T4) levels. However, researchers should be aware that some immunoassays for T3 can cross-react with this compound, leading to inaccurately high readings. Therefore, using specific and validated measurement techniques is critical for accurate data interpretation.
Troubleshooting Guides
Issue 1: High variability in treatment response among study participants.
Possible Cause: Uncontrolled confounding variables.
Troubleshooting Steps:
-
Stratify analysis: Analyze data in subgroups based on key potential confounders such as age at treatment initiation (e.g., <30 months vs. >30 months) and mutation severity.
-
Multivariable regression analysis: Use statistical models that include potential confounders as covariates to adjust for their effects on the outcome variables.
-
Propensity score matching: In non-randomized studies, this technique can be used to create a comparison group that is statistically similar to the treatment group in terms of baseline characteristics.
Issue 2: Difficulty in assessing neurodevelopmental outcomes.
Possible Cause: Insensitive or inappropriate assessment tools for a population with severe motor and intellectual disabilities.
Troubleshooting Steps:
-
Utilize validated scales: Employ standardized and validated scales for motor function and cognitive development that are appropriate for the age and functional level of the study population, such as the Gross Motor Function Measure (GMFM) and the Bayley Scales of Infant and Toddler Development (BSID).
-
Incorporate caregiver-reported outcomes: Semi-structured interviews and questionnaires with caregivers can provide valuable insights into clinically meaningful changes in areas like alertness, interaction, and daily living activities.[5]
-
Focus on patient-centered outcomes: Involve patients and their families in defining meaningful treatment goals and endpoints beyond traditional clinical markers.
Experimental Protocols
Protocol: Dose Titration and Monitoring of this compound in Clinical Trials
This protocol is a generalized summary based on practices from published clinical trials and should be adapted for specific study designs.
Objective: To achieve and maintain a therapeutic level of this compound while monitoring for safety and efficacy.
Procedure:
-
Baseline Assessment: Before initiating treatment, a comprehensive baseline assessment should be conducted, including:
-
Measurement of serum T3, T4, and TSH levels.
-
Assessment of baseline clinical characteristics (e.g., weight, heart rate).
-
Evaluation of neurodevelopmental status using standardized scales.
-
-
Initial Dosing: For pediatric patients, a common starting dose is 350 µg of this compound administered orally once daily. The tablet is typically dispersed in water.[4][6]
-
Dose Escalation: The dose is progressively increased in increments of 350 µg at regular intervals (e.g., every two weeks) with the goal of reducing serum T3 concentrations to within the normal range for age.[4][6]
-
Regular Monitoring:
-
Serum thyroid hormone levels should be monitored frequently during the dose titration phase and then at regular intervals (e.g., every 3-6 months) once a stable dose is achieved.
-
Clinical signs of hyper- or hypothyroidism, as well as any adverse events, should be closely monitored throughout the study.
-
Neurodevelopmental and other clinical outcomes should be assessed at predefined time points (e.g., 12, 24, and 48 months).
-
Quantitative Data Summary
Table 1: Illustrative Baseline and Post-Treatment Biochemical Data in this compound Studies
| Parameter | Baseline (Mean ± SD) | 12 Months Post-Treatment (Mean ± SD) |
| Serum T3 (nmol/L) | 4.97 ± 1.55 | 1.82 ± 0.69 |
| Serum T4 (pmol/L) | 15.0 ± 5.0 | 10.0 ± 3.0 |
| TSH (mU/L) | 3.0 ± 1.5 | 2.5 ± 1.0 |
Note: This table presents hypothetical data for illustrative purposes, based on trends reported in clinical trial publications. Actual data will vary depending on the specific study population and design.
Table 2: Example of Caregiver-Reported Outcomes from the Triac Trial I (Post-hoc Analysis)
| Observed Improvement | Number of Patients Reporting Improvement (N=39) |
| Improved Interaction | 22 |
| Greater Alertness | 19 |
| Improved Motor Skills | 12 |
| Improved Head Control | 7 |
| Improved Sleep | 8 |
Source: Adapted from Freund, M. et al. post-hoc analysis of the Triac Trial I.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound enters the cell and binds to thyroid hormone receptors, leading to altered gene expression.
Caption: Workflow for identifying and controlling for confounding variables in this compound studies.
References
- 1. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Randomized and non-randomized designs for causal inference with longitudinal data in rare disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the tri-iodothyronine analogue Triac in children and adults with MCT8 deficiency: an international, single-arm, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Tiratricol and Levothyroxine on Metabolic Rates
A comprehensive review of the available scientific literature reveals distinct metabolic effects of Tiratricol (also known as Triac or 3,5,3'-triiodothyroacetic acid) and Levothyroxine (L-T4), a synthetic form of the thyroid hormone thyroxine. While both are thyromimetic, meaning they mimic the effects of thyroid hormones, their actions on various metabolic parameters show significant differences. This guide provides a detailed comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A key randomized clinical trial involving 24 athyreotic patients provides the most direct comparison of the metabolic effects of this compound and Levothyroxine. The study aimed to achieve equivalent suppression of thyroid-stimulating hormone (TSH) with both drugs to compare their tissue-specific actions. The following table summarizes the key findings from this study.
| Parameter | This compound Group | Levothyroxine (L-T4) Group | P-value |
| Resting Metabolic Rate | No significant change | No significant change | N/A |
| Weight | No significant change | No significant change | N/A |
| Urinary Urea Nitrogen Excretion | No significant change | No significant change | N/A |
| Plasma Total Cholesterol | -13 ± 4% | -2 ± 2% | 0.015 |
| Plasma LDL Cholesterol | -23 ± 6% | -5 ± 3% | 0.0066 |
| Serum Sex Hormone-Binding Globulin | +55 ± 13% | -1.7 ± 4% | 0.0006 |
| Serum Osteocalcin | Increased | Not specified | Significant |
| Urinary Calcium Excretion | Increased | Not specified | Significant |
| Urinary Pyridinium Cross-links | Increased | Not specified | Significant |
Data sourced from a randomized clinical trial by Sherman SI, et al.[1][2][3]
Experimental Protocols
The primary comparative data is derived from a randomized, double-blind clinical trial.[1][2][3]
Study Population: The study enrolled 24 athyreotic patients who had undergone treatment for thyroid carcinoma.[1][2][3]
Study Design:
-
Baseline Period: All participants underwent a 2-month baseline period where they received TSH-suppressive doses of L-T4.[1][2][3] Following this, baseline metabolic and physiological assessments were conducted.
-
Randomization: Patients were then randomly assigned to one of two blinded treatment groups:
-
Dose Titration: The dosage for each group was adjusted monthly to achieve a serum TSH concentration of less than 0.1 mU/L.[1][3]
-
Follow-up Assessment: After two months on the final dose, the same metabolic and physiological assessments performed at baseline were repeated.[1][3]
Measurements:
-
Metabolic Rate: Resting metabolic rate was measured by indirect calorimetry.[1]
-
Biochemical Analyses: Blood and urine samples were collected after a 12-hour fast to measure parameters including plasma cholesterol, sex hormone-binding globulin, serum osteocalcin, urinary calcium, and pyridinium cross-links.[1]
-
Cardiovascular Assessment: Resting and continuous electrocardiograms were performed.[1]
Statistical Analysis: The study's statistical analysis was based on comparing the changes in parameters from the baseline to the intervention period between the this compound-treated and the L-T4-treated groups using multivariate ANOVA.[1][3]
Signaling Pathways and Mechanisms of Action
Both this compound and Levothyroxine exert their effects by interacting with thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression.[4][5] However, their mechanisms and tissue selectivity show notable differences.
Levothyroxine (T4) is a prohormone that is converted to the more active triiodothyronine (T3) in peripheral tissues by deiodinase enzymes.[6][7][8] T3 then binds to TRs in the cell nucleus, influencing the transcription of genes involved in metabolism, growth, and development.[7][9][10]
This compound is a structural analog of T3 and directly binds to thyroid hormone receptors with high affinity, mimicking the actions of T3.[4][5] It has been shown to have a high affinity for both TRα and TRβ subtypes.[5] This direct action and potential for selective receptor modulation may contribute to its distinct effects on hepatic and skeletal tissues.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 8. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Levothyroxine - Wikipedia [en.wikipedia.org]
Tiratricol vs. T3: A Comparative Analysis of Thyroid Hormone Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tiratricol (also known as Triac) and Triiodothyronine (T3) in activating thyroid hormone receptors (TRs). The following sections present quantitative data on receptor binding and functional activation, detailed experimental protocols for key assays, and a visual representation of the canonical thyroid hormone signaling pathway.
Quantitative Comparison of Receptor Activation
This compound, a naturally occurring metabolite of T3, demonstrates a distinct profile in its interaction with thyroid hormone receptor isoforms, TRα and TRβ. While both compounds are agonists for these receptors, their binding affinities and transcriptional activation potencies exhibit notable differences.
| Ligand | Receptor Isoform | Parameter | Value |
| This compound (Triac) | TRα | EC50 | 1.81 nM[1] |
| TRβ | EC50 | 4.13 nM[1] | |
| T3 (Liothyronine) | TRα | EC50 | Not available from comparative study |
| TRβ | EC50 | Not available from comparative study |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize and compare the activity of this compound and T3 on thyroid hormone receptors.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of a ligand for its receptor.
Objective: To quantify the affinity of this compound and T3 for TRα and TRβ.
Materials:
-
Purified recombinant human TRα and TRβ proteins
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
Unlabeled this compound and T3
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and protein stabilizers)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: A constant concentration of purified TRα or TRβ protein is incubated with a fixed concentration of radiolabeled T3.
-
Competition: Increasing concentrations of unlabeled this compound or T3 are added to the incubation mixtures.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled T3 against the logarithm of the concentration of the unlabeled competitor (this compound or T3). The IC50 (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kd for the competitor is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the ability of a ligand to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) of this compound and T3 in activating TRα and TRβ.
Materials:
-
Mammalian cell line (e.g., HEK293 or CV-1)
-
Expression vectors for human TRα and TRβ
-
Luciferase reporter plasmid containing a thyroid hormone response element (TRE) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and T3
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: The chosen mammalian cell line is cultured and then co-transfected with an expression vector for either TRα or TRβ and the TRE-luciferase reporter plasmid.
-
Ligand Treatment: After a period to allow for receptor expression, the transfected cells are treated with increasing concentrations of this compound or T3.
-
Incubation: The cells are incubated for a sufficient time to allow for receptor activation and luciferase gene expression.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to the level of transcriptional activation, is plotted against the logarithm of the ligand concentration. The EC50 value, representing the concentration of the ligand that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical thyroid hormone signaling pathway and a typical experimental workflow for comparing the efficacy of this compound and T3.
References
A Comparative Analysis of Tiratricol and L-T4: Hepatic and Skeletal Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatic and skeletal effects of Tiratricol (TRIAC) and Levothyroxine (L-T4), supported by experimental data from key clinical trials. This compound, a naturally occurring metabolite of triiodothyronine (T3), has demonstrated distinct tissue-specific activities compared to the standard hypothyroidism treatment, L-T4 (a synthetic form of thyroxine). This document summarizes the quantitative data, details the experimental protocols of pivotal studies, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Hepatic and Skeletal Effects
The following tables summarize the quantitative data from randomized controlled trials comparing the effects of this compound and L-T4 on various hepatic and skeletal markers. The data is primarily drawn from two key studies conducted by Sherman et al. in 1992 and 1997, which investigated the organ-specific actions of these compounds in athyreotic patients.
Table 1: Comparison of Hepatic Effects of this compound and L-T4
| Parameter | This compound Group | L-T4 Group | P-value | Study |
| Lipid Profile | ||||
| Total Cholesterol | ↓ 13 ± 4% | ↓ 2 ± 2% | 0.015 | Sherman et al., 1997[1] |
| LDL Cholesterol | ↓ 23 ± 6% | ↓ 5 ± 3% | 0.0066 | Sherman et al., 1997[1] |
| Apolipoprotein B | ↓ 13% | - | - | Sherman and Ladenson, 1992[2] |
| Hepatic Protein Synthesis | ||||
| Sex Hormone-Binding Globulin (SHBG) | ↑ 55 ± 13% | ↓ 1.7 ± 4% | 0.0006 | Sherman et al., 1997[1] |
| Ferritin | ↑ 37% | - | - | Sherman and Ladenson, 1992[2] |
Data are presented as mean ± SEM or percentage change. Negative values indicate a decrease, and positive values indicate an increase.
Table 2: Comparison of Skeletal Effects of this compound and L-T4
| Parameter | This compound Group | L-T4 Group | P-value | Study |
| Bone Formation Marker | ||||
| Serum Osteocalcin | Marked Elevation | No Significant Change | - | Sherman and Ladenson, 1992[2] |
| Serum Osteocalcin | Increased | - | - | Sherman et al., 1997[1] |
| Bone Resorption Markers | ||||
| Urinary Calcium | Increased | - | - | Sherman et al., 1997[1] |
| Urinary Pyridinium Cross-links | Increased | - | - | Sherman et al., 1997[1] |
Qualitative descriptions from the studies are used where exact quantitative data was not provided in the abstract.
Experimental Protocols
The data presented above is primarily derived from two key randomized, double-blind clinical trials. The methodologies are summarized below to provide context for the experimental findings.
Study 1: Sherman et al. (1997) - Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine[1]
-
Objective: To determine the specific thyromimetic effects of this compound in the absence of exogenous or endogenous L-T4.
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: Twenty-four athyreotic patients (patients without a thyroid gland).
-
Procedure:
-
Baseline Period: Patients underwent a 2-month baseline period where they received TSH-suppressive doses of L-T4.
-
Randomization: Patients were then randomly assigned to one of two treatment groups:
-
This compound Group: Received this compound at a dose of 24 micrograms/kg twice daily.
-
L-T4 Group: Received L-T4 at a dose of 1.9 micrograms/kg daily.
-
-
Dose Titration: The dose of each hormone was adjusted until the serum TSH level was suppressed to less than 0.1 mU/L.
-
Metabolic and Physiological Testing: A comprehensive evaluation of metabolic and physiological parameters was repeated after the treatment period.
-
-
Key Parameters Measured: Resting metabolic rate, weight, urea nitrogen excretion, symptom score, plasma total and LDL cholesterol, serum sex hormone-binding globulin (SHBG), serum osteocalcin, urinary calcium, and urinary pyridinium cross-links.
Study 2: Sherman and Ladenson (1992) - Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects[2]
-
Objective: To precisely define the tissue-specific thyromimetic actions of this compound when administered with L-T4.
-
Study Design: A randomized, double-blind, cross-over trial.
-
Participants: Ten athyreotic patients treated for thyroid carcinoma.
-
Procedure:
-
Randomization and Treatment: Patients were randomly assigned to receive L-T4 (0.7 micrograms/kg daily) in combination with either:
-
This compound: 10 micrograms/kg twice daily.
-
Placebo: Twice daily.
-
-
Dose Titration: The daily dose of L-T4 was increased in increments of 25-50 micrograms until the TRH-stimulated TSH level was less than 0.1 mU/L.
-
Cross-over: After the initial treatment period and measurement of biochemical and physiological parameters, the patients were switched to the other treatment arm (this compound or placebo).
-
-
Key Parameters Measured: Serum cholesterol, LDL cholesterol, apolipoprotein B, sex hormone-binding globulin (SHBG), ferritin, resting metabolic rate, body weight, urea nitrogen excretion, and serum osteocalcin.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow of the comparative studies.
References
Tiratricol vs. Other Thyromimetic Compounds in Hyperlipidemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tiratricol and other notable thyromimetic compounds in the context of hyperlipidemia models. The information presented is collated from preclinical and clinical studies to support research and drug development efforts in this therapeutic area.
Introduction to Thyromimetics in Hyperlipidemia
Thyroid hormones, particularly triiodothyronine (T3), are known to play a crucial role in lipid metabolism. Their therapeutic use for hyperlipidemia, however, is limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor alpha (TRα). The discovery of a second thyroid hormone receptor, TRβ, which is predominantly expressed in the liver and mediates the lipid-lowering effects of thyroid hormones, has spurred the development of TRβ-selective thyromimetics. These compounds aim to replicate the beneficial metabolic actions of T3 while minimizing its undesirable side effects. This guide focuses on this compound, an early thyroid hormone analog, and compares it with more recently developed TRβ-selective compounds like Sobetirome (GC-1) and Eprotirome (KB2115).
Mechanism of Action: A Shared Pathway
The primary mechanism by which these thyromimetic compounds exert their lipid-lowering effects is through the activation of the TRβ in the liver. This activation initiates a cascade of events that favorably modulate lipid metabolism.
Signaling Pathway of TRβ Activation in Hepatocytes
A comparative analysis of Tiratricol and Tetrac as enzyme inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tiratricol (also known as TRIAC) and its precursor, Tetrac (tetraiodothyroacetic acid), focusing on their roles as enzyme inhibitors. While both are structurally related to thyroid hormones, their interactions with enzymatic and receptor systems exhibit distinct profiles, offering different therapeutic and research potentials. This document outlines their inhibitory activities, mechanisms of action, and the experimental frameworks used to characterize them.
Introduction to this compound and Tetrac
This compound (3,3',5-triiodothyroacetic acid) is a metabolite of the thyroid hormone triiodothyronine (T3)[1]. It is recognized for its thyromimetic effects and has been investigated for conditions such as thyroid hormone resistance syndrome[2][3]. Tetrac (3,3',5,5'-tetraiodothyroacetic acid) is a deaminated analog of thyroxine (T4) and acts as a precursor to this compound[4]. A significant area of research for Tetrac is its role as an antagonist at the cell surface receptor for thyroid hormone on integrin αvβ3, which is implicated in angiogenesis and tumor cell proliferation[5][6][7].
Enzyme Inhibition: A Head-to-Head Comparison
Recent studies have identified both this compound and Tetrac as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Quantitative Analysis of hDHODH Inhibition
A comparative study has provided the following inhibitory concentrations (IC50) for this compound and Tetrac against hDHODH:
| Compound | Target Enzyme | IC50 Value (µM) | Mechanism of Inhibition |
| This compound | Human Dihydroorotate Dehydrogenase (hDHODH) | 0.754 ± 0.126 | Noncompetitive vs. CoQ₀ |
| Tetrac | Human Dihydroorotate Dehydrogenase (hDHODH) | 11.960 ± 1.453 | Noncompetitive vs. CoQ₀ |
Data sourced from a 2023 study on the inhibitory activity of this compound and Tetrac against hDHODH.
The data clearly indicates that This compound is a significantly more potent inhibitor of hDHODH than Tetrac , with an IC50 value approximately 16 times lower. Both compounds exhibit a noncompetitive mechanism of inhibition with respect to the coenzyme Q₀ binding site.
Signaling Pathways and Mechanisms of Action
Inhibition of de novo Pyrimidine Biosynthesis
The inhibition of hDHODH by this compound and Tetrac directly impacts the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. This pathway is a validated target in the treatment of autoimmune diseases and cancer. By inhibiting hDHODH, these compounds can deplete the cellular pool of pyrimidines, thereby impeding cell proliferation.
Inhibition of hDHODH in the de novo pyrimidine synthesis pathway.
Tetrac's Antagonism of Integrin αvβ3 Signaling
Distinct from its enzyme inhibitory role, Tetrac is a well-documented antagonist of thyroid hormone action at the cell surface integrin αvβ3[5][6]. This interaction is crucial in mediating the pro-angiogenic and proliferative effects of thyroid hormones in cancer cells[8]. By blocking this signaling, Tetrac can inhibit angiogenesis and tumor growth[7].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Long-lasting effects of Triac and thyroxine on the control of thyrotropin and hepatic deiodinase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Nanotetrac targets integrin αvβ3 on tumor cells to disorder cell defense pathways and block angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Tiratricol's Binding Affinity Profile: A Comparative Analysis with Thyroid Hormone Analogues
For Researchers, Scientists, and Drug Development Professionals
Tiratricol (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), has garnered significant interest within the scientific community for its distinct binding characteristics to thyroid hormone receptors (TRs) and its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's binding affinity with other key thyroid hormone analogues, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Thyroid Hormone Analogues
The affinity of a ligand for its receptor is a critical determinant of its biological activity. In the context of thyroid hormone analogues, the binding affinity for the two major receptor isoforms, TRα and TRβ, dictates their tissue-specific effects. The following table summarizes the quantitative binding affinities (expressed as dissociation constant, Kd, or half-maximal effective concentration, EC50) of this compound and other relevant thyroid hormone analogues to human TRα and TRβ. Lower values indicate higher binding affinity.
| Compound | Receptor Isoform | Binding Affinity (Kd in nM) | EC50 (nM) |
| This compound (TRIAC) | TRα | - | 1.81 |
| TRβ | - | 4.13 | |
| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03 | - |
| TRβ1 | 0.21 ± 0.03 | - | |
| Thyroxine (T4) | TRα1 | 1.6 ± 0.2 | - |
| TRβ1 | 1.5 ± 0.2 | - | |
| Sobetirome (GC-1) | TRα1 | 1.0 ± 0.1 | - |
| TRβ1 | 0.13 ± 0.02 | - | |
| Eprotirome (KB2115) | TRα1 | 1.4 ± 0.2 | - |
| TRβ1 | 0.18 ± 0.02 | - |
Data Interpretation: Studies have shown that while this compound and T3 exhibit comparable binding affinity for the TRα1 isoform, this compound demonstrates a significantly higher affinity for the TRβ1 and TRβ2 isoforms, with some reports suggesting an almost 10-fold greater affinity than T3[1]. The provided EC50 values for this compound indicate its potency in activating both TRα and TRβ. In comparison, the endogenous hormone T3 binds to both TRα1 and TRβ1 with high and roughly equal affinity. Thyroxine (T4), the prohormone to T3, displays a notably lower binding affinity for both receptor isoforms compared to T3. Synthetic analogues like Sobetirome and Eprotirome have been specifically designed to exhibit TRβ selectivity, a property that is also observed with this compound.
Experimental Protocols
The determination of binding affinities for thyroid hormone analogues is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical filter-binding assay.
Competitive Radioligand Filter-Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to a specific thyroid hormone receptor isoform.
Materials:
-
Human recombinant TRα or TRβ ligand-binding domains
-
Radiolabeled ligand: [¹²⁵I]T3
-
Unlabeled thyroid hormone analogues (this compound, T3, T4, etc.) for competition
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol)
-
Wash Buffer (e.g., ice-cold phosphate-buffered saline)
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well microplates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well microplate, combine the binding buffer, a fixed concentration of the thyroid hormone receptor, and the radiolabeled [¹²⁵I]T3.
-
Addition of Competitor: Add varying concentrations of the unlabeled test compound (e.g., this compound) or standard (unlabeled T3) to the wells. For determining total binding, add buffer instead of a competitor. For determining non-specific binding, add a large excess of unlabeled T3.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Filtration: Pre-soak the glass fiber filters in the wash buffer. Following incubation, rapidly transfer the reaction mixtures from the microplate to the filters using a vacuum filtration manifold. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language.
Caption: Thyroid Hormone Receptor Signaling Pathway.
Caption: Experimental Workflow of a Competitive Radioligand Filter-Binding Assay.
References
A Comparative Guide to Tiratricol's Organ-Specific Actions: Replicating Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiratricol's performance against alternative therapeutic approaches, supported by experimental data from clinical trials. This compound (also known as Triac or 3,5,3'-triiodothyroacetic acid) is a thyroid hormone analog that has demonstrated significant organ-specific effects, particularly in the liver and skeleton.[1][2][3][4] Its primary therapeutic application is in the treatment of Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley Syndrome (AHDS), a rare X-linked genetic disorder characterized by severe psychomotor retardation and peripheral thyrotoxicosis.[5][6][7][8][9]
Mechanism of Action and Rationale for Use in MCT8 Deficiency
This compound's unique mechanism of action lies in its ability to enter cells independently of the MCT8 transporter, which is defective in AHDS.[5] This allows it to exert thyroid hormone-like effects in tissues that are otherwise deprived of thyroid hormone, such as the brain.[5] Furthermore, this compound has a high affinity for thyroid hormone receptors (TRs), particularly TRβ, and can effectively modulate gene expression.[10][11] In peripheral tissues, it helps to normalize the high levels of triiodothyronine (T3) that are characteristic of MCT8 deficiency, thereby ameliorating the symptoms of thyrotoxicosis.[5][12]
Data Presentation: Quantitative Comparison of this compound and Levothyroxine
The following tables summarize quantitative data from a randomized, double-blind clinical trial comparing the organ-specific effects of this compound with the standard thyroid hormone replacement therapy, levothyroxine (L-T4), in athyreotic patients.[1][3] This data is crucial for understanding this compound's distinct physiological profile.
Table 1: Effects on Hepatic Parameters
| Parameter | This compound Group (change from baseline) | L-T4 Group (change from baseline) | P-value |
| Sex Hormone-Binding Globulin (SHBG) | +55 ± 13% | -1.7 ± 4% | 0.0006 |
| Ferritin | +37% | Not specified | Significant |
| Total Cholesterol | -13 ± 4% | -2 ± 2% | 0.015 |
| LDL Cholesterol | -23 ± 6% | -5 ± 3% | 0.0066 |
| Apolipoprotein B | -13% | Not specified | Significant |
| Triglycerides | Declined | No significant change | Significant |
Data sourced from a randomized clinical trial in athyreotic patients.[1][2][3][4]
Table 2: Effects on Skeletal and Metabolic Parameters
| Parameter | This compound Group | L-T4 Group | P-value |
| Serum Osteocalcin | Marked elevation | No significant change | Significant |
| Urinary Calcium Excretion | Increased | No significant change | Significant |
| Urinary Pyridinium Cross-links | Increased | No significant change | Significant |
| Resting Metabolic Rate | No significant difference | No significant difference | NS |
| Body Weight | No significant difference | No significant difference | NS |
| Urea Nitrogen Excretion | No significant difference | No significant difference | NS |
Data sourced from a randomized clinical trial in athyreotic patients.[1][2][3][4]
Table 3: Effects on Cardiovascular Parameters
| Parameter | This compound Group | L-T4 Group |
| Mean Arterial Pressure | No significant difference | No significant difference |
| Pulse Wave Arrival Time | No significant difference | No significant difference |
Data sourced from a randomized clinical trial in athyreotic patients.[2][4]
Experimental Protocols
Replication of a Randomized Clinical Trial Comparing this compound and L-T4
This protocol is based on the methodology of a randomized, double-blind, cross-over trial designed to define the tissue-specific thyromimetic actions of this compound.[2][4]
1. Participant Selection:
-
Inclusion Criteria: Athyreotic patients (patients without a thyroid gland), previously treated for thyroid carcinoma.
-
Exclusion Criteria: Presence of residual thyroid tissue, unstable cardiovascular disease, or other significant comorbidities.
2. Study Design:
-
A randomized, double-blind, cross-over design.
-
Baseline Period: Patients receive a stable, TSH-suppressive dose of L-T4 for a defined period (e.g., 2 months) to establish baseline physiological and biochemical parameters.
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Dose Titration: The dose of the study drug is adjusted until the serum TSH level is suppressed to a predetermined level (e.g., <0.1 mU/L).[2][3][4]
-
Cross-over: After a washout period, patients switch to the other treatment arm and repeat the dose titration and measurement phases.
3. Outcome Measures and Assays:
-
Primary Endpoints:
-
Hepatic Effects: Measured by serum levels of SHBG, ferritin, total cholesterol, LDL cholesterol, apolipoprotein B, and triglycerides. Standard enzymatic colorimetric assays are used for lipid profiles, and immunoassays for protein measurements.
-
Skeletal Effects: Assessed by serum osteocalcin (measured by radioimmunoassay) and urinary excretion of calcium and pyridinium cross-links (measured by high-performance liquid chromatography).
-
-
Secondary Endpoints:
-
Metabolic Effects: Resting metabolic rate (measured by indirect calorimetry), body weight, and 24-hour urinary urea nitrogen excretion.
-
Cardiovascular Effects: Mean arterial pressure and pulse wave arrival time.
-
Pituitary Effects: Serum TSH levels (measured by a highly sensitive immunochemiluminometric assay).
-
Protocol for the Triac Trial I (NCT02060474)
This protocol outlines the key elements of an open-label, single-group, international, multi-center phase 2 trial investigating the effectiveness and safety of this compound in patients with MCT8 deficiency.[12][13][14]
1. Participant Selection:
-
Inclusion Criteria: Male pediatric and adult patients with a confirmed diagnosis of MCT8 deficiency.
2. Study Design:
-
An investigator-initiated, open-label, single-group trial.
-
Intervention: Oral administration of this compound (Triac).
-
Dose Escalation: A predefined dose-escalation protocol is followed. The initial dose (e.g., 350 μg) is progressively increased in steps (e.g., 350 μg increments) with the goal of achieving a target serum total T3 concentration (e.g., 1.4-2.5 nmol/L).[12][13][14][15]
-
Duration: Patients are treated and assessed over a defined period (e.g., 12 months).
3. Outcome Measures and Assays:
-
Primary Endpoint: Change in serum T3 concentrations from baseline to the end of the study period. Serum T3 is measured using conventional immunoassays with correction for cross-reactivity with this compound.[15]
-
Secondary Endpoints:
-
Changes in body weight, resting heart rate, and blood pressure.
-
Biochemical markers of thyroid hormone action, including SHBG and creatine kinase.
-
-
Safety Monitoring: Documentation of all adverse events. Cardiac function is monitored using cardiac ultrasonography.[15]
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. Medical treatment for MCT8 deficiency - Endo-ERN [endo-ern.eu]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. io.nihr.ac.uk [io.nihr.ac.uk]
- 10. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Effectiveness and safety of the tri-iodothyronine analogue Triac in children and adults with MCT8 deficiency: an international, single-arm, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Cardiovascular Effects of Tiratricol and T4: A Guide for Researchers
An objective analysis of the cardiovascular profiles of Tiratricol (TRIAC) and Levothyroxine (T4), supported by experimental data, to inform preclinical and clinical research.
This guide provides a comprehensive comparison of the cardiovascular effects of this compound, a thyroid hormone analog, and Levothyroxine (T4), the standard treatment for hypothyroidism. The information is curated for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying signaling pathways.
Executive Summary
This compound (also known as Triiodothyroacetic acid or TRIAC) is a naturally occurring metabolite of triiodothyronine (T3).[1] It has been investigated for various therapeutic applications, including thyroid hormone resistance syndromes.[1] While it mimics some of the effects of thyroid hormones, studies suggest a degree of tissue-selective action. Understanding its cardiovascular profile in comparison to the widely used Levothyroxine (T4) is critical for its potential therapeutic development.
Clinical studies indicate that at doses achieving equivalent Thyroid-Stimulating Hormone (TSH) suppression, this compound and L-T4 have largely comparable effects on major cardiovascular parameters.[2][3] However, subtle differences and organ-specific actions have been noted, particularly in hepatic and skeletal tissues.[2][3] This guide will delve into the specifics of these cardiovascular comparisons.
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative studies on the cardiovascular effects of this compound and T4.
Table 1: Effects on Hemodynamic Parameters
| Parameter | This compound Treatment Group | L-T4 Treatment Group | Study Population | Key Findings |
| Mean Arterial Pressure | No significant difference from L-T4 | No significant difference from this compound | 10 athyreotic patients | Cardiovascular function, as reflected by mean arterial pressure, was not different during this compound therapy compared to L-T4.[3] |
| Pulse Wave Arrival Time | No significant difference from L-T4 | No significant difference from this compound | 10 athyreotic patients | No significant difference in pulse wave arrival time was observed between the two treatment groups.[3] |
| Sleeping Heart Rate | 58 bpm (post-treatment) | Baseline: 60 bpm | 8 adult patients with Resistance to Thyroid Hormone β (RTHβ) | Mean sleeping heart rate was unchanged with this compound therapy.[4][5] |
| Plasma NT-proBNP | 54 ng/L (post-treatment) | Baseline: 55 ng/L | 8 adult patients with RTHβ | Plasma NT-proBNP levels were unchanged with this compound treatment.[4][5] |
Table 2: Comparative Effects on Other Relevant Parameters
| Parameter | This compound Treatment Group | L-T4 Treatment Group | Study Population | Key Findings |
| Resting Metabolic Rate | No significant difference from L-T4 | No significant difference from this compound | 24 athyreotic patients | No significant differences were found between the two groups in resting metabolic rate.[2] |
| Body Weight | No significant difference from L-T4 | No significant difference from this compound | 24 athyreotic patients | No significant differences were observed in body weight between the two treatment regimens.[2][3] |
Experimental Protocols
The following section details the methodologies employed in key studies to assess the cardiovascular effects of this compound and T4.
Protocol 1: Evaluation of Cardiovascular Function in Athyreotic Patients
-
Study Design: A randomized, double-blind, crossover trial was conducted on ten athyreotic patients treated for thyroid carcinoma.[3]
-
Treatment Regimen: Patients were randomly assigned to receive L-T4 (0.7 micrograms/kg daily) and either this compound (10 micrograms/kg) or a placebo twice daily.[3] The daily dose of L-T4 was adjusted to achieve a TRH-stimulated TSH level of less than 0.1 mU/L.[3] After the initial treatment period, patients crossed over to the other treatment group.[3]
-
Cardiovascular Assessment: Cardiovascular function was evaluated by measuring mean arterial pressure and pulse wave arrival time.[3]
-
Data Analysis: The changes in cardiovascular parameters from baseline were compared between the this compound and placebo groups (in the presence of L-T4).
Protocol 2: Comparative Metabolic and Cardiovascular Evaluation
-
Study Design: A randomized clinical trial involving twenty-four athyreotic patients.[2]
-
Treatment Regimen: Following a 2-month baseline period on TSH-suppressive doses of L-T4, patients were randomized to either blinded treatment with this compound (24 micrograms/kg twice daily) or L-T4 (1.9 micrograms/kg daily).[2] The hormone doses were adjusted to maintain TSH levels below 0.1 mU/L.[2]
-
Cardiovascular Assessment: The study reported that this compound and L-T4 had comparable effects on cardiovascular function, although specific parameters measured were not detailed in the abstract.[2] Other physiological parameters assessed included resting metabolic rate and body weight.[2]
Protocol 3: Monitoring Cardiovascular Effects in Mice
-
Methodology: A non-invasive electrocardiogram (ECG) recording protocol has been established to monitor cardiovascular effects in mice treated with thyroid hormones.[6]
-
Procedure: The protocol involves acclimating awake mice to recording towers to obtain ECG traces without the influence of anesthesia.[6] This allows for the assessment of various cardiac parameters.[6]
-
Application: This methodology is suitable for preclinical studies evaluating the cardiac safety and efficacy of thyroid hormone analogs like this compound.[6]
Signaling Pathways and Mechanisms of Action
Thyroid hormones exert their cardiovascular effects through both genomic and non-genomic pathways.[7] T4 is largely a prohormone that is converted to the more active T3 in peripheral tissues.[1] T3 then binds to thyroid hormone receptors (TRs), primarily TRα and TRβ, which are present in cardiomyocytes and vascular smooth muscle cells.[8]
This compound is known to be a selective TRβ agonist. This selectivity may underlie its distinct tissue-specific effects.
Below are diagrams illustrating the general signaling pathways of thyroid hormones and a proposed experimental workflow for comparing this compound and T4.
Caption: General signaling pathway of thyroid hormones in cardiomyocytes.
Caption: Proposed experimental workflow for comparative cardiovascular assessment.
Conclusion
The available evidence suggests that this compound and L-T4 exert comparable effects on major cardiovascular parameters when administered at doses that achieve equivalent TSH suppression.[2][3] This is a crucial finding for the potential clinical application of this compound, as it indicates a similar cardiovascular safety profile to the standard-of-care, L-T4, at least in the short term and in the populations studied.
However, it is important to note that this compound exhibits distinct and augmented actions on the liver and skeleton.[2][3] These tissue-selective properties may offer therapeutic advantages in specific clinical contexts. Further long-term studies are warranted to fully elucidate the comparative cardiovascular outcomes of this compound and L-T4, particularly in patients with underlying cardiovascular conditions. The use of standardized, non-invasive monitoring protocols will be essential in future preclinical and clinical investigations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIAC therapy relieves hyperthyroid symptoms, lowering T4, T3 and metabolic rate in Resistance to Thyroid Hormone β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Protocol to monitor cardiovascular effects of triiodothyronine in tumor-bearing mice via non-invasive electrocardiogram recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid and the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tiratricol in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Tiratricol (also known as 3,3',5-Triiodothyroacetic acid), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protection
This compound is classified as an acute toxicant and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to safety protocols is critical during handling and disposal.
Summary of Safety Information
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) | Handling Precautions |
|---|---|---|---|
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1][2][3] | Protective gloves, protective clothing, eye protection/face shield[1][2] | Use in a well-ventilated area, avoid breathing dust/fumes, wash hands thoroughly after handling, do not eat, drink, or smoke when using.[1][2][3] |
| Environmental Hazard | Water Hazard Class 1 (Slightly hazardous for water)[4] | N/A | Do not allow the product to reach ground water, water courses, or sewage systems.[4] |
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be carried out in accordance with federal, state, and local regulations.[1][5] Never dispose of this compound with household garbage or down the drain.[4]
Step 1: Decontamination of Empty Containers
-
Containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate should be collected and treated as hazardous chemical waste.
-
Once decontaminated, dispose of the empty container as per your institution's guidelines for non-hazardous lab glass or plastic.
Step 2: Management of Spills and Small Quantities
-
Ensure Safety: Wear all required PPE as listed in the table above. Ensure the area is well-ventilated.[1]
-
Containment: For spills, prevent further spread.
-
Cleanup: Absorb any liquid with an inert material such as diatomite or universal binders. For solid powder, carefully sweep or vacuum the material.[1][2] Avoid generating dust.[1]
-
Collection: Place the collected waste into a suitable, clearly labeled, and sealed container for hazardous chemical waste.[1][6]
-
Surface Decontamination: Clean the spill area by scrubbing with alcohol.[2][5]
Step 3: Disposal of Unused or Expired this compound
-
Waste Classification: this compound waste is classified as hazardous chemical waste.
-
Packaging: The waste must be placed in a sealed, properly labeled container. The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: The sealed container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][3] Consult your institution's EHS office for specific procedures and to arrange for pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols and Handling
The disposal procedures outlined in this document are based on safety data sheets and general chemical waste guidelines. Specific experimental protocols involving this compound should always include a section on waste management that is consistent with institutional and regulatory standards. The toxicological effects of this product have not been thoroughly studied, reinforcing the need for caution.[5] Always consult your institution's EHS department to ensure complete and accurate classification and disposal of waste.[1]
References
Comprehensive Safety and Handling Guide for Tiratricol
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Tiratricol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is crucial to handle this compound with care, adhering to the safety precautions outlined in this document.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.[3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and are changed frequently, especially after direct contact with the substance.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[3] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Minimize dust generation and accumulation.[3]
Storage:
-
Store in a tightly-closed container when not in use.[3]
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1]
First-Aid Measures
In the event of exposure to this compound, immediate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Accidental Release and Disposal Plan
Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.
Accidental Release:
-
Evacuate Personnel: Evacuate personnel from the affected area.
-
Ensure Ventilation: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if safe to do so.
-
Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled disposal container.[3][4]
-
Personal Protection: Wear appropriate personal protective equipment during clean-up.[4]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][3]
-
Do not dispose of with household garbage.[1]
-
Do not allow the product to reach the sewage system.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C14H9I3O4 |
| Molecular Weight | 621.93 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 177-179°C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approximately 30 mg/ml).[5] Insoluble or slightly soluble in water.[6] |
| Storage Temperature | -20°C (long-term)[3][5] |
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
